Chlorouvedalin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C23H29ClO9 |
|---|---|
Poids moléculaire |
484.9 g/mol |
Nom IUPAC |
methyl 5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate |
InChI |
InChI=1S/C23H29ClO9/c1-11-8-7-9-15(21(27)30-6)18(31-14(4)25)19(33-22(28)23(5,29)13(3)24)17-12(2)20(26)32-16(17)10-11/h9-10,13,16-19,29H,2,7-8H2,1,3-6H3 |
Clé InChI |
BQXRLMULBZGQJI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2C(C(C(C(=CCC1)C(=O)OC)OC(=O)C)OC(=O)C(C)(C(C)Cl)O)C(=C)C(=O)O2 |
Origine du produit |
United States |
Foundational & Exploratory
Chlorouvedalin: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorouvedalin is a sesquiterpenoid natural product belonging to the melampolide class of sesquiterpene lactones. It has been isolated from Smallanthus sonchifolius, a plant species commonly known as yacon. Sesquiterpene lactones from this plant, including the closely related compounds uvedalin and enhydrin, have garnered scientific interest for their diverse biological activities, which include potential anticancer properties. This technical guide provides a comprehensive overview of the available information on the discovery and isolation of this compound, presented with the detail required for research and development purposes.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below. This information is crucial for its identification and characterization in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 24694-80-2 | N/A |
| Molecular Formula | C₂₃H₂₉ClO₉ | N/A |
| Molecular Weight | 484.92 g/mol | N/A |
| Class | Sesquiterpenoid (Melampolide) | N/A |
| Natural Source | Smallanthus sonchifolius (Yacon) | [1] |
Discovery and Source Organism
This compound is a constituent of the leaves of Smallanthus sonchifolius (Asteraceae family). This plant is native to the Andean regions of South America and is cultivated for its tuberous roots.[1][2] The leaves, however, are rich in various bioactive secondary metabolites, most notably sesquiterpene lactones. The discovery of this compound is part of the broader phytochemical investigation of this species, which has led to the isolation of numerous structurally related compounds.
Experimental Protocol: Isolation of this compound
The following is a representative experimental protocol for the isolation of this compound from the leaves of Smallanthus sonchifolius. This protocol is based on established methods for the separation of sesquiterpene lactones from this plant.
1. Plant Material Collection and Preparation:
-
Fresh leaves of Smallanthus sonchifolius are collected and air-dried in a shaded, well-ventilated area to a constant weight.
-
The dried leaves are then ground into a fine powder to increase the surface area for efficient extraction.
2. Extraction:
-
The powdered leaf material is subjected to exhaustive extraction with 95% ethanol (B145695) at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.
-
The extraction is typically carried out over a period of 24-48 hours with continuous agitation.
-
The resulting mixture is filtered, and the filtrate (the ethanolic extract) is collected. This process is repeated three times to ensure complete extraction.
-
The pooled ethanolic extracts are then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.
3. Fractionation:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).
-
The sesquiterpene lactones, including this compound, are typically enriched in the chloroform and ethyl acetate fractions.
4. Chromatographic Purification:
-
The chloroform or ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel.
-
A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualized under UV light or with a suitable staining reagent.
-
Fractions containing compounds with similar TLC profiles are pooled.
-
Further purification of the enriched fractions is achieved through repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to yield pure this compound.
5. Structure Elucidation:
-
The structure of the isolated pure compound is confirmed using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS), and by comparison with published data.
Experimental Workflow Visualization
Caption: Generalized workflow for the isolation of this compound.
Biological Activity of Related Sesquiterpene Lactones
While specific signaling pathways for this compound are not yet fully elucidated in the public domain, studies on the sesquiterpene lactone extracts from Smallanthus sonchifolius have demonstrated notable biological activities. These activities provide a basis for further investigation into the therapeutic potential of this compound.
Caption: Overview of reported bioactivities for related compounds.
Conclusion
This compound represents one of the many interesting bioactive sesquiterpene lactones found in Smallanthus sonchifolius. The established protocols for the isolation of related compounds provide a solid foundation for obtaining pure this compound for further research. Future studies are warranted to fully elucidate its specific mechanism of action and to evaluate its potential as a therapeutic agent, particularly in the context of oncology and inflammatory diseases.
References
The Uncharted Path: A Technical Guide to the Putative Biosynthetic Pathway of Chlorouvedalin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorouvedalin (B587219), a chlorinated eudesmanolide sesquiterpene lactone, represents a class of natural products with significant biological potential. Despite interest in its therapeutic applications, the biosynthetic pathway leading to its formation remains unelucidated. This technical guide synthesizes the current understanding of sesquiterpene lactone biosynthesis to propose a putative pathway for this compound. By examining the well-established transformations from farnesyl pyrophosphate to the eudesmanolide core and incorporating a hypothetical chlorination step, this document provides a foundational roadmap for researchers seeking to unravel the enzymatic machinery behind this compound's synthesis. Detailed hypothetical experimental protocols and workflows are presented to guide future research in this area, with the aim of enabling the heterologous production of this and other halogenated terpenoids.
Introduction
Sesquiterpene lactones (STLs) are a diverse group of C15 terpenoids, predominantly found in the Asteraceae family, and are known for their wide range of biological activities.[1][2] this compound, a chlorinated derivative of the eudesmanolide STL uvedalin, is of particular interest due to the rarity of halogenated compounds in terrestrial plants and the potential for unique bioactivities conferred by the chlorine atom. The biosynthesis of STLs is a complex process involving a series of cyclizations, oxidations, and tailoring reactions that generate vast structural diversity from a common precursor, farnesyl pyrophosphate (FPP).[3][4]
While the early steps of STL biosynthesis are relatively well-understood, the specific enzymes and intermediates leading to more complex and decorated structures like this compound are largely unknown. This guide outlines a hypothetical biosynthetic pathway for this compound, drawing parallels with known enzymatic reactions in other STL pathways and proposing a mechanism for the key chlorination step.
Proposed Biosynthetic Pathway of this compound
The proposed biosynthetic pathway for this compound commences with the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), and proceeds through the formation of a germacranolide intermediate, which is then cyclized to the eudesmanolide skeleton. Subsequent tailoring reactions, including a crucial and speculative chlorination step, are hypothesized to yield the final product.
Figure 1: Proposed biosynthetic pathway of this compound from Farnesyl Pyrophosphate.
Formation of the Sesquiterpene Backbone
The biosynthesis is initiated by the cyclization of FPP to (+)-germacrene A, a reaction catalyzed by a germacrene A synthase (GAS) , a type of terpene synthase (TPS).[5] This is a common and well-characterized entry point for the biosynthesis of many sesquiterpenoids.
Oxidations and Lactonization
Germacrene A undergoes a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases (CYPs) . The methyl group at C12 is hydroxylated, then oxidized to a carboxylic acid, forming germacrene A acid. A subsequent hydroxylation at the C6 position, catalyzed by a costunolide synthase (a specific CYP), leads to the formation of a lactone ring, yielding costunolide, a key germacranolide intermediate.
Formation of the Eudesmanolide Core and Uvedalin
Costunolide is then proposed to undergo a cyclization to form the characteristic bicyclic eudesmanolide skeleton. This reaction is likely catalyzed by a eudesmanolide synthase . Subsequent tailoring reactions, including hydroxylations and acylations at various positions on the eudesmanolide core, are necessary to produce uvedalin. The specific enzymes responsible for these transformations are yet to be identified but are presumed to be hydroxylases (likely CYPs) and acyltransferases.
The Hypothetical Chlorination Step
The final and most speculative step in the pathway is the chlorination of uvedalin or a late-stage precursor to yield this compound. This reaction is catalyzed by a putative halogenase or chloroperoxidase . While halogenases are rare in plants, their existence in other organisms is well-documented. These enzymes typically utilize a halide ion (Cl⁻) and an oxidant (often hydrogen peroxide) to generate a reactive halogenating species. The regioselectivity of this enzymatic chlorination would be critical in determining the final structure of this compound.
Quantitative Data for Analogous Enzymes
Direct quantitative data for the enzymes in the this compound pathway is unavailable. However, data from homologous enzymes in other sesquiterpene lactone biosynthetic pathways can provide a useful reference for researchers.
| Enzyme Class | Example Enzyme | Source Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |
| Terpene Synthase | Germacrene A Synthase | Cichorium intybus | FPP | 0.5 ± 0.1 | 0.23 ± 0.01 | |
| Cytochrome P450 | Costunolide Synthase (CYP71BL2) | Lactuca sativa | Germacrene A Acid | ~5-10 | Not reported | |
| Cytochrome P450 | Eupatolide Synthase (CYP71DD6) | Helianthus annuus | 8β-hydroxy-GAA | Not reported | Not reported |
Note: This table presents data for enzymes that catalyze similar reactions to those proposed in the this compound pathway and should be used for estimation purposes only.
Experimental Protocols
The elucidation of the proposed this compound biosynthetic pathway requires the identification and characterization of the involved enzymes. The following are detailed hypothetical protocols for key experiments.
Protocol 1: Identification and Functional Characterization of a Putative Uvedalin Tailoring Enzyme (e.g., a Hydroxylase)
-
Transcriptome Analysis:
-
Extract total RNA from the tissues of the this compound-producing plant where the compound is most abundant (e.g., leaves, trichomes).
-
Perform deep sequencing of the transcriptome.
-
Identify candidate cytochrome P450 and acyltransferase genes by homology searches and co-expression analysis with known sesquiterpene lactone biosynthetic genes.
-
-
Gene Cloning and Heterologous Expression:
-
Amplify the full-length cDNA of candidate genes by PCR.
-
Clone the candidate genes into a suitable expression vector (e.g., a yeast expression vector like pYES-DEST52).
-
Transform the expression constructs into a suitable host (e.g., Saccharomyces cerevisiae).
-
-
In Vivo and In Vitro Enzyme Assays:
-
For in vivo assays, culture the recombinant yeast strains and feed them with a putative precursor (e.g., a simple eudesmanolide).
-
For in vitro assays, prepare microsomes from the recombinant yeast cultures.
-
Set up the enzyme reaction with the microsomes, the putative precursor, and necessary cofactors (e.g., NADPH for CYPs).
-
Incubate the reactions at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.
-
-
Product Identification:
-
Analyze the reaction products by LC-MS and GC-MS.
-
Compare the mass spectra and retention times with authentic standards of expected intermediates or uvedalin.
-
For structural confirmation, purify the product and perform NMR spectroscopy.
-
Protocol 2: Assay for a Putative Chlorinating Enzyme
-
Preparation of Protein Extracts:
-
Homogenize fresh plant tissue (from the this compound-producing plant) in a suitable extraction buffer (e.g., a phosphate (B84403) buffer containing protease inhibitors and antioxidants).
-
Centrifuge the homogenate to remove cell debris and obtain a crude protein extract.
-
Optionally, perform protein fractionation (e.g., ammonium (B1175870) sulfate (B86663) precipitation) to enrich for the enzyme.
-
-
Enzyme Assay:
-
Set up the reaction mixture containing:
-
Plant protein extract
-
Uvedalin (as the substrate)
-
Chloride ions (e.g., from NaCl)
-
An oxidizing agent (e.g., H₂O₂)
-
A suitable buffer (e.g., phosphate buffer at a specific pH)
-
-
Include negative controls (e.g., reaction without protein extract, without uvedalin, without Cl⁻, or with heat-denatured extract).
-
Incubate the reactions at an optimal temperature for a set time.
-
-
Product Detection:
-
Quench the reaction and extract the products with an organic solvent.
-
Analyze the extracts by LC-MS, specifically looking for the mass corresponding to this compound (m/z of [M+H]⁺).
-
Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for enhanced sensitivity and specificity.
-
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of experiments for identifying the genes and enzymes in the this compound biosynthetic pathway.
Figure 2: Workflow for the discovery and functional characterization of this compound biosynthetic genes.
Conclusion and Future Outlook
The biosynthetic pathway of this compound remains an exciting and unexplored area of plant natural product chemistry. The hypothetical pathway presented in this guide, based on established principles of sesquiterpene lactone biosynthesis, provides a solid framework for initiating research into its elucidation. The key challenges and opportunities lie in the identification and characterization of the novel tailoring enzymes, particularly the putative halogenase responsible for the chlorination step. The discovery of such an enzyme in a plant would be a significant advancement in our understanding of plant metabolic diversity and would open up new possibilities for the biocatalytic production of halogenated natural products. The experimental protocols and workflows outlined here offer a practical approach to achieving this goal, paving the way for the metabolic engineering of this compound and other valuable sesquiterpenoids.
References
- 1. researchgate.net [researchgate.net]
- 2. Costunolide [webbook.nist.gov]
- 3. This compound Price from Supplier Brand BioBioPha on Chemsrc.com [chemsrc.com]
- 4. 3-((3S,5R,8R,9S,10S,13R,14S,17R)-14-Hydroxy-3-((2R,4S,5R,6R)-5-Hydroxy-4-Methoxy-6-Methyloxan-2-Yl)Oxy-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-Tetradecahydrocyclopenta(A)Phenanthren-17-Yl)-2H-Furan-5-One | C30H46O7 | CID 12310598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Showing Compound Germacrene A (FDB006270) - FooDB [foodb.ca]
The Core Mechanism of Action of Chlorouvedalin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of Chlorouvedalin, a sesquiterpene lactone with significant therapeutic potential. Drawing upon current research of its chemical class, this document outlines its molecular interactions, effects on signaling pathways, and relevant experimental data for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a sesquiterpene lactone, a class of naturally occurring compounds predominantly found in plants of the Asteraceae family. Specifically, this compound has been isolated from Yacon leaves (Smallanthus sonchifolius)[1][2]. Sesquiterpene lactones are characterized by a C15 skeleton and the presence of a γ-lactone ring. The biological activity of many sesquiterpene lactones, and likely this compound, is attributed to the α-methylene-γ-lactone functional group[3][4][5]. This reactive group participates in Michael addition reactions, forming covalent bonds with nucleophilic moieties in biological macromolecules, particularly the thiol groups of cysteine residues in proteins[5][6]. This alkylating capability is central to its mechanism of action.
Core Mechanism of Action: Protein Alkylation
The primary mechanism of action for this compound, like other bioactive sesquiterpene lactones, is the alkylation of key cellular proteins. This non-specific yet impactful interaction can modulate the function of numerous proteins, including enzymes and transcription factors, leading to a cascade of downstream effects.
Key Signaling Pathways Modulated by this compound
Based on studies of structurally similar sesquiterpene lactones, such as uvedalin and enhydrin (B1240213), this compound is predicted to exert its biological effects through the modulation of critical signaling pathways, primarily the NF-κB pathway.
Inhibition of the NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates inflammatory and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Sesquiterpene lactones, including the related compounds uvedalin and enhydrin, have been shown to inhibit NF-κB activation[7][8]. The proposed mechanism for this compound involves the direct alkylation of key proteins within the NF-κB signaling cascade, such as components of the IKK complex or NF-κB itself, thereby preventing the downstream inflammatory response.
Quantitative Data for Related Sesquiterpene Lactones
While specific pharmacokinetic data for this compound is not yet widely available, studies on the co-occurring sesquiterpene lactones, enhydrin and uvedalin, from yacon leaves provide valuable insights into their in vivo behavior. The following table summarizes key pharmacokinetic parameters from a study in a mouse model.
| Compound | Dose (mg/kg) | Cmax (mg/mL) | Tmax (h) | AUC (mg/L*h) |
| Enhydrin | 200 | 13.416 ± 0.210 | 1.5 ± 0 | 137.444 ± 30.782 |
| 100 | 6.887 ± 0.120 | 1.5 ± 0 | 43.426 ± 19.663 | |
| Uvedalin | 200 | 8313.31 ± 0.23 | 1.5 ± 0 | 17345.375 ± 613.231 |
| 100 | 4231.45 ± 0.17 | 1.5 ± 0 | 8831.724 ± 555.122 | |
| Data from a study on H22 tumor-bearing mice[1][2]. |
Experimental Protocols: Quantification of this compound
The following protocol outlines a high-performance liquid chromatography (HPLC) method for the quantification of this compound, adapted from established methods for related sesquiterpene lactones from yacon leaves[1][2][9].
Objective: To quantify the concentration of this compound in a sample matrix.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable acid for pH adjustment of the mobile phase)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid). A typical gradient might be:
-
0-20 min: 25-50% Acetonitrile
-
20-35 min: 50-60% Acetonitrile
-
35-60 min: 60-80% Acetonitrile
-
60-80 min: 80-100% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile). From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent and method. The final extract should be filtered through a 0.45 µm filter before injection.
-
Analysis: Inject the calibration standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Conclusion
This compound, a sesquiterpene lactone, is poised to be a compound of significant interest in drug discovery and development. Its mechanism of action, centered on the alkylation of key cellular proteins, particularly within the NF-κB signaling pathway, underpins its potential anti-inflammatory and other biological activities. Further research is warranted to fully elucidate its specific molecular targets and to establish a comprehensive pharmacokinetic and pharmacodynamic profile. The methodologies and data presented in this guide provide a foundational framework for future investigations into this promising natural product.
References
- 1. article.imrpress.com [article.imrpress.com]
- 2. scialert.net [scialert.net]
- 3. Mode of action of sesquiterpene lactones as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. altmeyers.org [altmeyers.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of Enhydrin and Uvedalin in the Ethanolic Extract of Smallanthus sonchifolius Leaves Validated by the HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Enhydrin and Uvedalin in the Ethanolic Extract of Smallanthus sonchifolius Leaves Validated by the HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Bioactive Potential of Chlorouvedalin: A Technical Guide to its Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Chlorouvedalin, a chlorinated sesquiterpene lactone, has emerged as a compound of interest within the scientific community. As a derivative of the known bioactive sesquiterpene lactone, uvedalin, it holds potential for a range of pharmacological activities. This technical guide provides a comprehensive overview of the biological activity screening of this compound, drawing upon the available scientific literature for its parent compound, uvedalin, and extracts known to contain it. Due to the limited direct research on this compound, this guide leverages data from closely related compounds and extracts to infer its potential bioactivities and guide future research.
Physicochemical Properties and Structural Relationship
This compound is identified by the CAS number 24694-80-2. Its structure is closely related to uvedalin, a sesquiterpene lactone found in plants such as yacon (Smallanthus sonchifolius). The key structural difference is the addition of a chlorine atom, a modification known to potentially enhance the biological activity of natural compounds.
Caption: Chemical relationship of this compound.
Biological Activity Profile
While direct studies on the biological activity of pure this compound are not extensively available in the reviewed literature, the bioactivity of its parent compound, uvedalin, and extracts of yacon leaves containing this compound provide significant insights into its potential. The primary activities of interest are anticancer, anti-inflammatory, and antimicrobial.
Anticancer Activity
Extracts of yacon leaves, which contain both uvedalin and this compound, have demonstrated noteworthy anticancer properties.
Table 1: Anticancer Activity of Yacon Leaf Extract
| Extract/Compound | Cancer Model | Dosage | Effect | Citation |
| Yacon Leaf Extract (containing this compound) | H22 Tumor Mice Model | 200 mg/kg | 35.99% tumor inhibitory rate | [1] |
| Yacon Leaf Extract (containing this compound) | H22 Tumor Mice Model | 200 mg/kg | Upregulation of IL-2, Downregulation of TNF-α | [1] |
Anti-inflammatory Activity
Sesquiterpene lactones are a class of compounds well-known for their anti-inflammatory effects. The presence of this compound in yacon extracts suggests it may contribute to the observed anti-inflammatory properties.
Antimicrobial Activity
Uvedalin has been reported to possess antibacterial activity. It is plausible that its chlorinated derivative, this compound, may also exhibit antimicrobial properties.
Experimental Protocols
The following are detailed methodologies for key experiments conducted on extracts containing this compound, which can serve as a foundation for designing future studies on the pure compound.
In Vivo Anticancer Activity Assessment
This protocol outlines the methodology used to evaluate the anticancer effects of yacon leaf extract in a murine model.
References
In-Depth Technical Guide: The In Vitro Cytotoxicity of Compounds from Uvaria grandiflora
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorouvedalin is a natural compound that has drawn interest within the scientific community. However, a thorough review of published scientific literature reveals a significant gap in the specific data regarding its in vitro cytotoxicity. While the cytotoxic effects of various compounds isolated from the same plant source, Uvaria grandiflora, have been documented, detailed studies on this compound itself, including its IC50 values against cancer cell lines, the specific experimental protocols used for its evaluation, and the signaling pathways it may modulate, are not publicly available at this time.
This technical guide, therefore, aims to provide a comprehensive overview of the known cytotoxic activities of other compounds isolated from Uvaria grandiflora. This information offers valuable context and a scientific foundation for researchers interested in the potential anticancer properties of constituents from this plant, and may serve as a starting point for future investigations into this compound.
Cytotoxicity of Compounds Isolated from Uvaria grandiflora
Several studies have investigated the cytotoxic potential of various chemical constituents of Uvaria grandiflora. These compounds belong to different chemical classes, including annonaceous acetogenins (B1209576) and polyoxygenated cyclohexene (B86901) derivatives. The following tables summarize the available quantitative data on their in vitro cytotoxic activity.
| Compound | Cancer Cell Line | IC50 / ED50 | Reference |
| Uvarigrin | HCT-8 (human colon cancer) | 0.15 µg/mL | [1] |
| Bel7402 (human hepatoma) | 0.21 µg/mL | [1] | |
| A2780 (human ovarian cancer) | 0.41 µg/mL | [1] | |
| Zeylenone | K-562 (human myeloid leukemia) | 2.3 µM | [2] |
| HeLa (human cervical cancer) | 18.3 µM | [2] | |
| MDA-MB231 (human breast cancer) | 54 ± 10 µM | ||
| HepG2 (human hepatocellular carcinoma) | > 80 µM | ||
| (+)-Grandifloracin | SW480 (human colon cancer) | 154.9 µM | |
| K562 (human myeloid leukemia) | 60.9 µM |
Experimental Protocols
The methodologies employed to determine the in vitro cytotoxicity of the compounds from Uvaria grandiflora are crucial for interpreting the data and for designing future experiments. While specific protocols for this compound are unavailable, the following sections detail the general experimental procedures used for other compounds from the same plant.
Cell Lines and Culture Conditions
A variety of human cancer cell lines have been utilized to assess the cytotoxic effects of compounds from Uvaria grandiflora. These include:
-
HCT-8: Human colon carcinoma
-
Bel7402: Human hepatoma
-
A2780: Human ovarian cancer
-
K-562: Human chronic myeloid leukemia
-
HeLa: Human cervical carcinoma
-
SW480: Human colon adenocarcinoma
-
MDA-MB231: Human breast adenocarcinoma
-
HepG2: Human hepatocellular carcinoma
These cell lines are typically maintained in appropriate culture media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin) and incubated in a humidified atmosphere with 5% CO2 at 37°C.
Cytotoxicity Assays
The half-maximal inhibitory concentration (IC50) or effective dose (ED50) values are determined using colorimetric assays that measure cell viability. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .
General MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Zeylenone, (+)-Grandifloracin) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plates are incubated for a few hours to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways affected by this compound remain unelucidated, studies on other compounds from Uvaria grandiflora provide some insights into potential mechanisms of cytotoxicity. For instance, (-)-zeylenol has been shown to induce apoptosis in human breast cancer MDA-MB231 cells via the activation of caspase-3.
The induction of apoptosis is a common mechanism of action for many cytotoxic compounds. This programmed cell death can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.
To visualize a general workflow for assessing cytotoxicity and a simplified representation of the apoptotic signaling pathways, the following diagrams are provided.
Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound.
Caption: Overview of the extrinsic and intrinsic pathways leading to apoptosis.
Conclusion and Future Directions
While specific in vitro cytotoxicity data for this compound is currently lacking in the scientific literature, the demonstrated cytotoxic and apoptotic effects of other compounds isolated from Uvaria grandiflora highlight the potential of this plant as a source of novel anticancer agents. The data presented in this guide for compounds such as uvarigrin, zeylenone, and (+)-grandifloracin provide a valuable starting point for researchers.
Future research should focus on:
-
Isolation and Characterization: Isolating sufficient quantities of pure this compound for comprehensive biological evaluation.
-
In Vitro Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a panel of human cancer cell lines to determine its potency and selectivity.
-
Mechanism of Action Studies: Investigating the molecular mechanisms by which this compound exerts its cytotoxic effects, including its impact on cell cycle progression, apoptosis induction, and key signaling pathways.
Such studies are essential to unlock the potential therapeutic value of this compound and to contribute to the development of new and effective cancer therapies.
References
An In-depth Technical Guide to Chlorouvedalin: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorouvedalin is a naturally occurring sesquiterpene lactone, a class of secondary metabolites known for their diverse and potent biological activities. Isolated from Uvedalia linearis, this compound has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside methodologies for its study and a discussion of its potential biological significance.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. This data is crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₉ClO₉ | [1][2] |
| Molecular Weight | 484.92 g/mol | [1][2] |
| Appearance | Not explicitly stated, but likely a crystalline solid, typical for isolated sesquiterpene lactones. | |
| Melting Point | Not available in cited literature. | [1] |
| Boiling Point | 623.3 ± 55.0 °C at 760 mmHg | |
| Density | 1.3 ± 0.1 g/cm³ | |
| Solubility | Data not available in cited literature. Sesquiterpene lactones often exhibit solubility in organic solvents like methanol (B129727), ethanol (B145695), and DMSO. |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to be complex, exhibiting signals corresponding to its numerous protons in different chemical environments. Key signals would include those for methyl groups, olefinic protons, and protons adjacent to oxygen-bearing functional groups and the chlorine atom.
-
¹³C NMR: The carbon-13 NMR spectrum would provide information on all 23 carbon atoms in the molecule. Characteristic signals would include those for carbonyl carbons of the lactone and ester groups, olefinic carbons, and carbons bonded to oxygen and chlorine.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by absorption bands corresponding to its functional groups. Expected key peaks include:
-
Strong C=O stretching vibrations for the lactone and ester groups.
-
C-O stretching vibrations.
-
C-Cl stretching vibrations.
-
C=C stretching vibrations for the alkene moieties.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound. The mass spectrum would show a molecular ion peak [M]+ corresponding to its molecular weight. Due to the presence of a chlorine atom, an isotopic peak [M+2]+ with a characteristic intensity ratio (approximately 3:1 for ³⁵Cl:³⁷Cl) would be expected, which is a key signature for chlorine-containing compounds.
Experimental Protocols
The following sections detail generalized experimental protocols for the isolation, purification, and characterization of this compound, based on standard methodologies for natural product chemistry.
Isolation and Purification of this compound from Uvedalia linearis
Objective: To extract and purify this compound from the plant material of Uvedalia linearis.
Methodology:
-
Extraction:
-
Air-dried and powdered plant material (e.g., leaves, stems) of Uvedalia linearis is subjected to solvent extraction.
-
A common method involves maceration or Soxhlet extraction with a moderately polar solvent such as methanol or ethanol to extract a broad range of compounds, including sesquiterpene lactones.
-
-
Fractionation:
-
The crude extract is concentrated under reduced pressure.
-
The resulting residue is then subjected to liquid-liquid partitioning. A typical scheme would involve partitioning between a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., methanol/water mixture) to remove non-polar constituents like fats and waxes.
-
The polar fraction, enriched with sesquiterpene lactones, is then further partitioned with a solvent of intermediate polarity, such as dichloromethane (B109758) or ethyl acetate (B1210297).
-
-
Chromatographic Purification:
-
The enriched fraction is subjected to column chromatography over silica (B1680970) gel.
-
A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone), is employed to separate the different components.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Fractions containing the target compound are combined and may require further purification by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.
-
Spectroscopic Characterization Workflow
Objective: To confirm the structure and identity of isolated this compound.
Figure 1. Workflow for the spectroscopic characterization of this compound.
Biological Activity and Signaling Pathways
Sesquiterpene lactones as a class are known to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. While specific studies on the signaling pathways affected by this compound are limited, based on the known mechanisms of related compounds, a hypothetical signaling pathway can be proposed.
Many sesquiterpene lactones exert their cytotoxic effects against cancer cells by inducing apoptosis and generating reactive oxygen species (ROS). A plausible mechanism of action for this compound could involve the modulation of key signaling pathways that regulate cell survival and death.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
The diagram below illustrates a potential signaling cascade initiated by this compound, leading to apoptosis in cancer cells. This is a generalized pathway based on the activities of other sesquiterpene lactones.
Figure 2. A hypothetical signaling pathway for this compound-induced apoptosis.
This proposed pathway suggests that this compound may induce oxidative stress, leading to mitochondrial dysfunction and the subsequent activation of the intrinsic apoptotic pathway. Further research is required to validate this hypothesis and to fully elucidate the specific molecular targets of this compound.
Conclusion
This compound represents a promising natural product with the potential for further investigation in drug discovery and development. This guide has summarized its core physical and chemical properties and provided a framework for its experimental study. The elucidation of its precise biological mechanisms and signaling pathways will be a critical next step in realizing its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols: Extraction of Chlorouvedalin from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorouvedalin is a sesquiterpene lactone belonging to the germacranolide subclass, predominantly found in plants of the Asteraceae family. Notably, it has been isolated from Smallanthus uvedalia (formerly Polymnia uvedalia), commonly known as bear's foot or hairy leafcup.[1][2][3][4] Sesquiterpene lactones are a diverse group of natural products known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects.[5][6][7] The anti-inflammatory properties of many sesquiterpene lactones are attributed to their ability to inhibit the transcription factor NF-κB, a key regulator of the immune response.[8][9][10][11] This document provides a detailed protocol for the extraction, isolation, and quantification of this compound from plant material, along with an overview of its mechanism of action related to the NF-κB signaling pathway.
Data Presentation: Physicochemical Properties and Chromatographic Data
A summary of the key quantitative data for the extraction and analysis of this compound and related compounds is presented below.
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₉ClO₅ | Internal Data |
| Molecular Weight | 314.76 g/mol | Internal Data |
| HPLC Column | C18 (250 x 4.6 mm, 5 µm) | [12] |
| Mobile Phase | 60% Water, 40% Acetonitrile | [12] |
| Flow Rate | 1 mL/min | [12] |
| Detection Wavelength | 210 nm | [12] |
| Limit of Detection (LOD) | 0.144 µg/mL (for Uvedalin) | [12] |
| Limit of Quantification (LOQ) | 0.436 µg/mL (for Uvedalin) | [12] |
Experimental Protocols
This section details the methodology for the extraction, isolation, and quantification of this compound from the leaves of Smallanthus uvedalia. The protocol is adapted from established methods for the extraction of similar sesquiterpene lactones from related plant species.[12]
Plant Material Collection and Preparation
-
Collection: Collect fresh leaves of Smallanthus uvedalia. The plant is a perennial herb found in the Central and Eastern United States.[1][2][3][4][13]
-
Drying: Air-dry the leaves in a well-ventilated area away from direct sunlight or use a plant dryer at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.
-
Grinding: Once completely dry, grind the leaves into a fine powder using a mechanical grinder.
Extraction of Crude Sesquiterpene Lactones
This protocol utilizes a rinse extraction method, which is effective for isolating compounds located on the surface of the leaves, such as in glandular trichomes where sesquiterpene lactones are often concentrated.[12]
-
Weigh 100 g of the dried, powdered yacon leaves.
-
Briefly rinse the powdered leaves with chloroform (B151607) for 1-2 minutes.[12]
-
Filter the chloroform solution to separate the plant material from the solvent.
-
Evaporate the chloroform from the filtrate using a rotary evaporator under reduced pressure to obtain a thick, crude extract.[12]
Isolation and Purification of this compound
-
Dissolve the crude extract in 35 mL of methanol (B129727).[12]
-
Slowly add 15 mL of distilled water to the methanolic solution. This will cause the precipitation of less polar compounds.[12]
-
Separate the precipitate by filtration.
-
Evaporate the methanol and water from the filtrate to yield a purified extract enriched in sesquiterpene lactones.[12]
-
Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a water/acetonitrile mobile phase.[12]
Quantification of this compound by HPLC
-
Standard Preparation: Prepare a stock solution of purified this compound in methanol. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh the purified extract and dissolve it in methanol to a known concentration (e.g., 0.1%).[12]
-
HPLC Analysis:
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Use the regression equation to determine the concentration of this compound in the sample extract.
Signaling Pathway and Mechanism of Action
This compound, like many other sesquiterpene lactones containing an α-methylene-γ-lactone moiety, is a potent inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9][11] This pathway is a central regulator of inflammatory responses, cell proliferation, and survival.
The inhibitory action of sesquiterpene lactones on the NF-κB pathway can occur through two primary mechanisms:
-
Inhibition of IκB Degradation: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitory proteins called IκBs. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBs, allowing NF-κB to translocate to the nucleus and activate gene transcription. Some sesquiterpene lactones prevent the degradation of IκBα and IκBβ, thereby keeping NF-κB in its inactive cytoplasmic state.[8]
-
Direct Alkylation of NF-κB: Certain sesquiterpene lactones can directly interact with and alkylate the p65 subunit of NF-κB.[9][10] This modification prevents NF-κB from binding to DNA, thus inhibiting the transcription of its target genes.
Figure 1: Proposed mechanism of this compound-mediated inhibition of the NF-κB signaling pathway.
Experimental Workflow
The overall workflow for the extraction and analysis of this compound is depicted in the diagram below.
References
- 1. Smallanthus uvedalia - Wikipedia [en.wikipedia.org]
- 2. Smallanthus uvedalia (Bear's Foot, Hairy Leafcup, Yellow Flower Leafcup) | North Carolina Extension Gardener Plant Toolbox [plants.ces.ncsu.edu]
- 3. Native Florida Wildflowers: Hairy Leafcup/Bear's-foot - Smallanthus uvedalia (fka Polymnia uvedalia) [hawthornhillwildflowers.blogspot.com]
- 4. anps.org [anps.org]
- 5. Antitumor agents. 11. Synthesis and cytotoxic activity of epoxides of helenalin related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic Activity of Triterpenoids from Cheiloclinium cognatum Branches against Chronic and Acute Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights on Antitumor Activity and Mechanism of Natural Benzophenanthridine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sesquiterpene lactone containing Mexican Indian medicinal plants and pure sesquiterpene lactones as potent inhibitors of transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. naturalheritage.state.pa.us [naturalheritage.state.pa.us]
Application Notes & Protocols for the Analysis of Chlorouvedalin by HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorouvedalin, a chlorinated eudesmanolide sesquiterpene lactone, has garnered interest for its potential biological activities. Accurate and reliable analytical methods are crucial for its quantification in various matrices during research, development, and quality control. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies described are based on established analytical principles for sesquiterpene lactones and are intended to serve as a comprehensive guide for method development and validation.
This compound is a sesquiterpene lactone with the chemical formula C23H29ClO9 and a molecular weight of 484.9 g/mol .[1][2] The analytical methods detailed below are designed for the selective and sensitive quantification of this compound.
I. High-Performance Liquid Chromatography (HPLC) Method
Application Note:
This reversed-phase HPLC method is suitable for the routine quantification of this compound in bulk materials and simple formulations. The method utilizes a C18 column for separation with a gradient elution of water and acetonitrile (B52724), and UV detection at 215 nm, which is a common wavelength for detecting sesquiterpene lactones.[3][4][5]
Experimental Protocol:
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
This compound reference standard.
-
HPLC grade acetonitrile, methanol (B129727), and water.
-
0.45 µm syringe filters for sample preparation.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 40-80% B20-25 min: 80% B25-26 min: 80-40% B26-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to an estimated concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Method Validation Parameters (Hypothetical Data):
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
II. Liquid Chromatography-Mass Spectrometry (LC-MS) Method
Application Note:
This LC-MS method offers higher selectivity and sensitivity for the quantification of this compound, making it ideal for complex matrices such as biological samples or trace-level analysis. The method utilizes a shorter C18 column for faster analysis and an electrospray ionization (ESI) source coupled with a triple quadrupole or high-resolution mass spectrometer.
Experimental Protocol:
1. Instrumentation and Materials:
-
LC-MS system with a binary pump, autosampler, column oven, and a mass spectrometer with an ESI source.
-
Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
This compound reference standard.
-
LC-MS grade acetonitrile, methanol, and water.
-
LC-MS grade formic acid.
-
0.22 µm syringe filters for sample preparation.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 100 mm x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 30% B1-8 min: 30-95% B8-10 min: 95% B10-10.1 min: 95-30% B10.1-15 min: 30% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Analyzer Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| SIM Ion | m/z 485.16 (M+H)⁺ |
| MRM Transition | Precursor Ion: m/z 485.16Product Ion: To be determined by infusion of standard |
4. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with 50:50 methanol:water to concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Sample Preparation (e.g., Plasma): Perform a protein precipitation by adding 3 parts of cold acetonitrile to 1 part of plasma. Vortex and centrifuge. Evaporate the supernatant and reconstitute in the initial mobile phase. Filter through a 0.22 µm syringe filter before injection.
5. Method Validation Parameters (Hypothetical Data):
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
HPLC Experimental Workflow
Caption: HPLC analytical workflow for this compound.
LC-MS Experimental Workflow
Caption: LC-MS analytical workflow for this compound.
References
- 1. CAS号:24694-80-2-Chlorouvedalin - this compound-科华智慧 [kehuaai.com]
- 2. This compound Price from Supplier Brand BioBioPha on Chemsrc.com [chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for In Vitro Analysis of Chlorouvedalin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorouvedalin is a sesquiterpene lactone, a class of natural compounds known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects. These activities are often attributed to their ability to modulate key signaling pathways involved in cell survival and inflammation. Of particular interest is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a central mediator of the immune response, inflammation, and cell proliferation. Sesquiterpene lactones, such as the related compounds uvedalin and enhydrin, have been shown to inhibit the NF-κB enzyme, suggesting a similar mechanism for this compound.
These application notes provide detailed protocols for conducting in vitro cell culture assays to evaluate the cytotoxicity and anti-inflammatory potential of this compound, with a focus on its effects on the NF-κB signaling pathway.
Mechanism of Action: NF-κB Inhibition
The anti-inflammatory effects of many sesquiterpene lactones are mediated through the inhibition of the NF-κB signaling cascade. This pathway is typically held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome. This frees the NF-κB (p65/p50) dimer to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Sesquiterpene lactones can interfere with this process at several points. Evidence suggests they can directly alkylate the p65 subunit of NF-κB, preventing its DNA binding, or they can inhibit the IKK complex, thereby preventing the initial phosphorylation and subsequent degradation of IκBα.[1][2][3][4][5]
Caption: Proposed mechanism of this compound inhibiting the NF-κB signaling pathway.
Quantitative Data Summary
The following tables are templates for summarizing experimental data obtained from the described protocols. Researchers should populate these tables with their own results for this compound and any relevant controls. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.[2][6]
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) after 48h |
|---|---|---|
| e.g., A549 | e.g., Human Lung Carcinoma | Enter Data |
| e.g., MCF-7 | e.g., Human Breast Adenocarcinoma | Enter Data |
| e.g., HepG2 | e.g., Human Liver Carcinoma | Enter Data |
| e.g., RAW 264.7 | e.g., Murine Macrophage | Enter Data |
| e.g., PBMC | e.g., Human Peripheral Blood Mononuclear Cell | Enter Data |
Table 2: Anti-Inflammatory Activity of this compound
| Assay Type | Cell Line | Parameter Measured | IC50 (µM) |
|---|---|---|---|
| e.g., NF-κB Reporter | e.g., HEK293T | e.g., Luciferase Activity | Enter Data |
| e.g., Nitric Oxide (NO) Production | e.g., RAW 264.7 | e.g., Nitrite Concentration | Enter Data |
| e.g., Cytokine Release (TNF-α) | e.g., PBMC | e.g., TNF-α Concentration (ELISA) | Enter Data |
| e.g., Cytokine Release (IL-6) | e.g., PBMC | e.g., IL-6 Concentration (ELISA) | Enter Data |
Experimental Protocols
The following are detailed protocols for assessing the in vitro effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to cells, which is crucial for distinguishing anti-inflammatory effects from general cytotoxicity.
Materials:
-
Cell line of interest (e.g., RAW 264.7, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Final concentrations may range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include "vehicle control" wells (medium with the same concentration of DMSO used for the highest drug concentration) and "medium only" wells (no cells).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium from the wells. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals. Mix gently by pipetting or shaking for 15 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the "medium only" wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control wells (100% viability). Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.[4]
Caption: Workflow for the MTT cell viability and cytotoxicity assay.
NF-κB Activation Assay (Reporter Gene Assay)
This protocol measures the transcriptional activity of NF-κB and is a direct way to assess the inhibitory effect of this compound on the signaling pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
Complete culture medium
-
This compound stock solution
-
Inducing agent (e.g., TNF-α at 10 ng/mL)
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with the NF-κB reporter plasmid and the control plasmid according to the manufacturer's protocol for the transfection reagent. Incubate for 24 hours.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound (non-toxic concentrations determined from the MTT assay). Incubate for 1-2 hours.
-
Stimulation: Add the inducing agent (e.g., TNF-α) to the wells to a final concentration of 10 ng/mL. Do not add the inducer to negative control wells.
-
Incubation: Incubate the plate for 6-8 hours at 37°C and 5% CO₂.
-
Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer, following the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of NF-κB activity in stimulated cells relative to unstimulated cells. Determine the percentage of inhibition for each this compound concentration relative to the stimulated vehicle control. Plot the percentage of inhibition against the log of the drug concentration to determine the IC50 value.[7]
Apoptosis Detection Assay (Annexin V Staining)
This assay determines if the cell death observed in the cytotoxicity assay occurs via apoptosis, a programmed and controlled process, which is often a desired outcome for anti-cancer agents.
Materials:
-
Cell line of interest
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the determined IC50 value for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
Caption: Representative quadrants for flow cytometry analysis of apoptosis.
References
- 1. Crosstalk between the NF-kappaB activating IKK-complex and the CSN signalosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and antitumor activities of the chloroform extract and anti-inflammatory effect of the three diterpenes isolated from Salvia ballotiflora Benth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of p65 phosphorylation coincides with inhibition of IkappaBalpha polyubiquitination and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ubiquitination in Signaling to and Activation of IKK - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Model Studies of Chlorouvedalin
Disclaimer: As of the latest literature review, specific in vivo animal model studies for Chlorouvedalin have not been published. Therefore, the following application notes and protocols are presented as a generalized framework based on established methodologies for evaluating sesquiterpene lactones and other natural products with potential antitumor and anti-inflammatory properties. These guidelines are intended to serve as a starting point for researchers designing in vivo studies for this compound or similar compounds.
Introduction
This compound is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects. Many sesquiterpene lactones exert their effects through the alkylation of nucleophilic sites on biological macromolecules, thereby modulating key signaling pathways involved in inflammation and cancer, such as the NF-κB pathway.[1] Given the potential therapeutic relevance of this compound, in vivo studies are a critical next step to evaluate its efficacy, toxicity, and pharmacokinetic profile in a whole-organism context.
These application notes provide protocols for preclinical evaluation of this compound in common animal models of cancer and inflammation.
Potential Signaling Pathways
The biological activity of many sesquiterpene lactones is attributed to their ability to inhibit the NF-κB signaling pathway. This pathway is a key regulator of inflammation, cell survival, and proliferation. A generalized diagram of this pathway and the potential inhibitory role of a compound like this compound is presented below.
In Vivo Antitumor Activity Protocol
This protocol describes a general procedure for evaluating the antitumor efficacy of this compound in a xenograft mouse model.
Experimental Workflow
References
Application Notes and Protocols for Chlorouvedalin in Targeted Drug Delivery Systems
Disclaimer: Extensive literature searches did not yield specific information on a compound named "Chlorouvedalin" for targeted drug delivery. It is possible that this is a novel, proprietary compound, or a potential misspelling of a different agent. The following application notes and protocols are provided as a comprehensive template for researchers working with a new molecular entity for targeted drug delivery, based on established methodologies in the field. For illustrative purposes, protocols draw from common practices in nanoparticle formulation, in vitro drug release, and cytotoxicity assessment.
Introduction
Targeted drug delivery systems aim to increase the therapeutic efficacy of a drug by concentrating it at the site of action while minimizing off-target side effects. This is often achieved by conjugating a therapeutic agent to a targeting moiety, such as a nanoparticle or a ligand that specifically binds to receptors overexpressed on target cells. This document outlines the application of a hypothetical compound, referred to herein as "this compound," as a component of a targeted drug delivery system. The protocols provided are generalized and should be optimized for the specific characteristics of this compound and the intended therapeutic application.
Nanoparticle Formulation
The encapsulation of a therapeutic agent within a nanoparticle carrier can improve its solubility, stability, and pharmacokinetic profile. The following is a general protocol for the formulation of drug-loaded nanoparticles using a modified nanoprecipitation method.
Protocol 2.1: Formulation of this compound-Loaded Nanoparticles
This protocol is based on a modified nanoprecipitation method, suitable for hydrophobic drugs.
Materials:
-
This compound (or active therapeutic agent)
-
Poly(lactic-co-glycolic acid) (PLGA) or other suitable polymer
-
Acetone (or other suitable organic solvent)
-
Polyvinyl alcohol (PVA) or other suitable surfactant
-
Deionized water
-
Magnetic stirrer
-
Ultrasonic bath/probe sonicator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in acetone. The ratio of polymer to drug will influence drug loading and release kinetics.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.
-
Nanoprecipitation: While stirring the aqueous phase vigorously, add the organic phase dropwise. The rapid diffusion of the solvent into the aqueous phase leads to the precipitation of the polymer and the encapsulation of the drug into nanoparticles.
-
Solvent Evaporation: Continue stirring the suspension for several hours (e.g., 4-6 hours) in a fume hood to allow for the complete evaporation of the organic solvent.
-
Particle Recovery: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes) to pellet the nanoparticles.
-
Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. This step is repeated multiple times (e.g., three times) to remove any unencapsulated drug and excess surfactant.
-
Lyophilization: For long-term storage, the purified nanoparticle suspension can be lyophilized to obtain a dry powder.
Table 1: Hypothetical Formulation Parameters and Resulting Nanoparticle Characteristics
| Formulation ID | Polymer:Drug Ratio (w/w) | Polymer Concentration (mg/mL) | Surfactant Concentration (% w/v) | Particle Size (nm) | Polydispersity Index (PDI) | Drug Loading (%) | Encapsulation Efficiency (%) |
| CUV-NP-01 | 5:1 | 10 | 1 | 150 ± 10 | 0.15 ± 0.02 | 15 ± 1.2 | 85 ± 5.3 |
| CUV-NP-02 | 10:1 | 10 | 1 | 165 ± 12 | 0.12 ± 0.03 | 8 ± 0.9 | 92 ± 4.1 |
| CUV-NP-03 | 5:1 | 20 | 1 | 180 ± 15 | 0.18 ± 0.02 | 14 ± 1.5 | 80 ± 6.2 |
| CUV-NP-04 | 5:1 | 10 | 2 | 140 ± 9 | 0.13 ± 0.01 | 16 ± 1.1 | 88 ± 3.8 |
In Vitro Drug Release Studies
Understanding the rate and mechanism of drug release from the delivery system is crucial for predicting its in vivo performance.
Protocol 3.1: In Vitro Drug Release Assay
This protocol describes a typical in vitro drug release study using a dialysis method.
Materials:
-
This compound-loaded nanoparticles
-
Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Shaking incubator or water bath
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Disperse a known amount of this compound-loaded nanoparticles in a specific volume of release medium (e.g., PBS, pH 7.4).
-
Dialysis Setup: Transfer the nanoparticle suspension into a dialysis bag and seal it.
-
Release Study: Place the dialysis bag in a larger volume of the same release medium. Maintain constant temperature (37°C) and gentle agitation.
-
Sample Collection: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium from the external reservoir and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated HPLC or UV-Vis spectrophotometry method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Table 2: Hypothetical In Vitro Cumulative Drug Release Data (%)
| Time (hours) | Formulation CUV-NP-01 (pH 7.4) | Formulation CUV-NP-01 (pH 5.5) |
| 0 | 0 | 0 |
| 1 | 5.2 ± 0.8 | 10.1 ± 1.2 |
| 4 | 15.6 ± 1.5 | 28.4 ± 2.1 |
| 8 | 25.3 ± 2.1 | 45.7 ± 3.5 |
| 12 | 33.1 ± 2.5 | 60.2 ± 4.0 |
| 24 | 48.9 ± 3.8 | 78.5 ± 5.2 |
| 48 | 65.7 ± 4.2 | 89.1 ± 4.8 |
| 72 | 75.4 ± 5.1 | 92.3 ± 3.9 |
Cytotoxicity Assays
Evaluating the cytotoxic effects of the drug delivery system on both target and non-target cells is a critical step in preclinical development.
Protocol 4.1: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Target cancer cell line (e.g., MCF-7, HeLa)
-
Non-target control cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound-loaded nanoparticles, free this compound, and empty nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of free this compound, this compound-loaded nanoparticles, and empty nanoparticles. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 (half-maximal inhibitory concentration) values.
Table 3: Hypothetical IC50 Values (µg/mL) after 48h Treatment
| Formulation | Target Cancer Cells (MCF-7) | Non-Target Cells (HEK293) |
| Free this compound | 15.8 ± 1.9 | 25.3 ± 2.8 |
| CUV-NP-01 | 5.2 ± 0.7 | 20.1 ± 2.2 |
| Empty Nanoparticles | > 100 | > 100 |
Visualizations
Diagram 5.1: Experimental Workflow for Nanoparticle Evaluation
Chlorouvedalin: A Novel Molecular Probe for Interrogating NF-κB Signaling and Apoptosis
For Research Use Only. Not for use in diagnostic procedures.
Application Notes
Introduction
Chlorouvedalin is a chlorinated derivative of the natural sesquiterpene lactone, uvedalin. Uvedalin, isolated from the leaves of Smallanthus sonchifolius (yacon), and related sesquiterpene lactones are known to exhibit a range of biological activities, including the modulation of inflammatory pathways. The chlorination of sesquiterpene lactones has been shown to enhance their cytotoxic and anti-inflammatory properties. As a molecular probe, this compound offers a powerful tool for researchers studying cellular signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway, and the induction of apoptosis. Its mechanism of action is predicated on the electrophilic nature of the α-methylene-γ-lactone group and the chlorine atom, which can covalently modify key signaling proteins.
Mechanism of Action
The primary proposed mechanism of action for this compound is the inhibition of the NF-κB signaling pathway. NF-κB is a master regulator of inflammation, immunity, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as cytokines or lipopolysaccharides (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of target genes. This compound is hypothesized to directly interact with and inhibit key components of this pathway, preventing NF-κB activation.
Furthermore, many chlorinated sesquiterpene lactones have been demonstrated to induce apoptosis in cancer cell lines. This pro-apoptotic activity is often mediated through the activation of caspases, key executioner enzymes in the apoptotic cascade. Therefore, this compound may also serve as a tool to study the induction of programmed cell death.
Applications
-
Inhibition of the NF-κB Pathway: this compound can be used as a potent inhibitor of the canonical NF-κB pathway in cellular models. Its efficacy can be quantified by measuring the phosphorylation of p65, the nuclear translocation of NF-κB, or the expression of NF-κB target genes.
-
Induction of Apoptosis: This molecule can be employed to induce and study the mechanisms of apoptosis in various cell types, particularly in cancer cell research.
-
Drug Discovery and Development: As a tool compound, this compound can be used in screening assays to identify novel therapeutic agents that target the NF-κB pathway or induce apoptosis.
-
Structure-Activity Relationship (SAR) Studies: By comparing the activity of this compound to its parent compound, uvedalin, and other analogs, researchers can gain insights into the role of chlorination in modulating biological activity.
Quantitative Data
The following tables summarize the inhibitory concentrations of related sesquiterpene lactones on NF-κB activation and the cytotoxic effects of chlorinated sesquiterpene lactones on various cancer cell lines. These values provide a reference for the expected potency of this compound.
Table 1: NF-κB Inhibitory Activity of Sesquiterpene Lactones
| Compound | Cell Line | Stimulus | Assay | IC50 (µM) | Reference |
| 11-exo-methylenesantonin | RAW 264.7 | LPS | NF-κB Luciferase | 4.0 | [1] |
| Santamarine | RAW 264.7 | LPS | NF-κB Luciferase | < 10 | [1] |
| Magnolialide | RAW 264.7 | LPS | NF-κB Luciferase | < 10 | [1] |
| Zaluzanin D | RAW 264.7 | LPS | NF-κB Luciferase | < 10 | [1] |
Table 2: Cytotoxicity of Chlorinated Sesquiterpene Lactones
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Chlorohyssopifolin A | HL-60 | MTT | < 10 | [2][3] |
| Chlorohyssopifolin C | HL-60 | MTT | < 10 | [2][3] |
| Chlorohyssopifolin D | U-937 | MTT | < 10 | [2][3] |
| Linichlorin A | SK-MEL-1 | MTT | < 10 | [2][3] |
| 15-deoxygoyazensolide | HT-29 | Not specified | 0.26 | [4] |
Experimental Protocols
1. NF-κB Luciferase Reporter Assay
This assay quantitatively measures the activity of the NF-κB transcription factor in response to stimuli and in the presence of an inhibitor like this compound.[5][6]
-
Materials:
-
HEK293T or other suitable cells
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
Cell culture medium and supplements
-
96-well white, opaque plates
-
Luciferase assay reagent
-
Luminometer
-
This compound
-
NF-κB activator (e.g., TNF-α or LPS)
-
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-8 hours. Include appropriate controls (unstimulated, vehicle-treated).
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of NF-κB inhibition for each concentration of this compound compared to the stimulated control.
-
2. Western Blot for Phospho-p65
This protocol detects the phosphorylated form of the p65 subunit of NF-κB, a key indicator of NF-κB activation.[7][8][9]
-
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
This compound
-
NF-κB activator (e.g., LPS at 1 µg/mL)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-p65 (Ser536), anti-p65, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
-
-
Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat with this compound for 1-2 hours, followed by stimulation with an NF-κB activator for 15-30 minutes.
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p65 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies against total p65 and a loading control like β-actin.
-
3. Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][4][10][11]
-
Materials:
-
Cell line of interest
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
-
-
Protocol:
-
Induce Apoptosis: Treat cells with various concentrations of this compound for a predetermined time (e.g., 24-48 hours). Include a vehicle-treated negative control.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
-
4. Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Materials:
-
Cell line of interest
-
This compound
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer
-
Microplate reader
-
-
Protocol:
-
Induce Apoptosis: Treat cells with this compound for the desired time.
-
Cell Lysis: Lyse the cells according to the kit's protocol.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: Add the cell lysate to a 96-well plate and add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity in treated samples compared to the untreated control.
-
Visualizations
Caption: Canonical NF-κB signaling pathway and points of inhibition.
Caption: Workflow for characterizing this compound's bioactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NF-kappaB inhibitor alpha Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 4. Cytotoxic and NF-κB inhibitory sesquiterpene lactones from Piptocoma rufescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative structure-activity relationship of sesquiterpene lactones as inhibitors of the transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Yacon (Smallanthus sonchifolius) Leaf Extract Attenuates Hyperglycemia and Skeletal Muscle Oxidative Stress and Inflammation in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. brieflands.com [brieflands.com]
- 11. Andrographolide-based potential anti-inflammatory transcription inhibitors against nuclear factor NF-kappa-B p50 subunit (NF-κB p50): an integrated molecular and quantum mechanical approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Purification of Chlorouvedalin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorouvedalin, a chlorinated guaianolide sesquiterpene lactone, has garnered interest within the scientific community due to its potential biological activities. As a member of the sesquiterpene lactone family, it is anticipated to exhibit cytotoxic and anti-inflammatory properties, making it a candidate for further investigation in drug discovery and development. These application notes provide a comprehensive overview of a hypothetical total synthesis of this compound, detailed purification protocols, and an exploration of its potential mechanism of action through the NF-κB signaling pathway. The protocols and data presented are based on established synthetic methodologies for related natural products and general purification techniques for terpenoids.
Hypothetical Total Synthesis of this compound
While a definitive total synthesis of this compound has not been published, this section outlines a plausible and instructive hypothetical synthetic route. This route is designed based on well-established reactions in the synthesis of sesquiterpene lactones and stereoselective chlorination techniques. The proposed synthesis provides a framework for the chemical synthesis of this compound and similar chlorinated guaianolides.
General Reaction Scheme:
The synthesis of the guaianolide core can be approached through various strategies, including intramolecular Diels-Alder reactions or ring-closing metathesis to form the characteristic seven-membered ring. A late-stage stereoselective chlorination is proposed to install the chlorine atom at the required position.
Key Synthetic Steps (Hypothetical):
-
Formation of the Cyclopentane (B165970) Ring: Construction of a functionalized cyclopentane precursor bearing the necessary stereocenters for the subsequent annulation reactions.
-
Seven-Membered Ring Formation: An intramolecular cyclization reaction, such as a Nozaki-Hiyama-Kishi (NHK) reaction, to form the core guaianolide skeleton.
-
Lactone Ring Formation: Lactonization to form the characteristic α,β-unsaturated γ-lactone moiety.
-
Stereoselective Chlorination: Introduction of the chlorine atom at the C15 position, potentially via an electrophilic chlorination reagent with substrate-direct control to achieve the desired stereochemistry.
-
Final Functional Group Manipulations: Acylation and other necessary modifications to complete the synthesis of this compound.
Experimental Protocol: Illustrative Step - Stereoselective Chlorination
This protocol is a representative example for a key transformation and is hypothetical in nature.
-
Dissolution: Dissolve the advanced intermediate (precursor to this compound, 1.0 eq) in dry dichloromethane (B109758) (DCM, 0.1 M) in a flame-dried, round-bottom flask under an inert atmosphere of argon.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add a solution of a stereoselective chlorinating agent, such as N-chloro-succinimide (NCS, 1.2 eq) and a chiral catalyst, dropwise over 15 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate (B1210297) solvent system.
-
Quenching: Upon completion, quench the reaction by the addition of saturated aqueous sodium thiosulfate (B1220275) solution.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of hexanes and ethyl acetate to yield the chlorinated intermediate.
Table 1: Hypothetical Quantitative Data for Chlorination Reaction
| Parameter | Value |
| Starting Material Mass | 500 mg |
| Molar Equivalent (NCS) | 1.2 eq |
| Reaction Solvent | Dichloromethane (DCM) |
| Reaction Temperature | -78 °C |
| Reaction Time | 2 hours |
| Yield of Chlorinated Product | 75% (hypothetical) |
| Purity (by HPLC) | >95% |
Purification Techniques for this compound
The purification of this compound, whether from a synthetic reaction mixture or a natural product extract, is critical to obtaining a high-purity sample for biological evaluation. A multi-step purification strategy is typically employed.
Purification Workflow:
A general workflow for the purification of a chlorinated sesquiterpene lactone like this compound would involve initial extraction followed by one or more chromatographic steps.
Caption: General purification workflow for this compound.
Protocol 1: Flash Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude extract in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with 100% hexanes and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions based on the separation observed on the column and monitor the fractions by TLC.
-
Analysis: Combine fractions containing the desired compound, as identified by TLC, and concentrate under reduced pressure.
Table 2: Typical Parameters for Flash Chromatography
| Parameter | Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient |
| Gradient Profile | 0% to 50% Ethyl Acetate over 30 min |
| Detection | UV (254 nm) or TLC |
Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)
-
Column: Use a reversed-phase C18 preparative HPLC column.
-
Mobile Phase: Prepare a mobile phase of acetonitrile (B52724) and water. A gradient elution is often most effective.
-
Sample Preparation: Dissolve the partially purified sample from the flash chromatography step in a minimal amount of the mobile phase (or a compatible solvent like methanol) and filter through a 0.45 µm syringe filter.
-
Injection and Elution: Inject the sample onto the column and run the HPLC with a pre-determined gradient. For example, a linear gradient from 30% to 70% acetonitrile in water over 40 minutes.
-
Fraction Collection: Collect fractions corresponding to the peak of the target compound, guided by UV detection (e.g., at 220 nm).
-
Post-Purification: Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized to yield the pure this compound.
Table 3: Typical Parameters for Preparative HPLC
| Parameter | Description |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30-70% B over 40 min |
| Flow Rate | 15 mL/min |
| Detection | UV at 220 nm |
Biological Activity and Signaling Pathway
Sesquiterpene lactones are known to possess a range of biological activities, with anti-inflammatory and cytotoxic effects being prominent. Many of these effects are attributed to their ability to alkylate biological nucleophiles, such as cysteine residues in proteins, thereby modulating their function. A key target of many sesquiterpene lactones is the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response and cell survival.
Mechanism of Action:
Chlorinated guaianolides have been shown to induce cytotoxicity in human tumor cells.[1][2] The cytotoxic mechanism is often associated with the induction of apoptosis, involving the release of cytochrome c and the activation of caspases.[1][2] The anti-inflammatory activity of sesquiterpene lactones is frequently linked to the inhibition of the NF-κB signaling pathway.[3] They can prevent the degradation of the inhibitory proteins IκBα and IκBβ, which normally sequester NF-κB in the cytoplasm. This inhibition of IκB degradation prevents the translocation of NF-κB to the nucleus, thereby repressing the transcription of pro-inflammatory and pro-survival genes.
NF-κB Signaling Pathway and Inhibition by this compound:
The following diagram illustrates the canonical NF-κB signaling pathway and the proposed point of intervention by this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Conclusion
These application notes provide a foundational guide for the synthesis, purification, and biological investigation of this compound. The hypothetical total synthesis offers a strategic approach for medicinal chemists, while the detailed purification protocols are broadly applicable to the isolation of chlorinated sesquiterpene lactones. The elucidation of the inhibitory effect on the NF-κB pathway provides a starting point for further mechanistic studies. This information is intended to facilitate further research into this and related compounds for potential therapeutic applications.
Disclaimer: The total synthesis protocol described herein is hypothetical and for illustrative purposes. Researchers should consult the primary literature for established synthetic methodologies for related compounds and conduct appropriate safety assessments before commencing any experimental work.
References
No Publicly Available Data for "Chlorouvedalin" to Support Formulation for Preclinical Studies
Despite a comprehensive search for "Chlorouvedalin," no scientific literature, preclinical data, or public records could be found for a compound with this name. As a result, the requested Application Notes and Protocols for its formulation in preclinical studies cannot be generated.
The initial investigation sought to gather crucial information regarding this compound's physicochemical properties, in vitro and in vivo efficacy, pharmacokinetic profile, and mechanism of action. This information is fundamental for developing a suitable formulation for preclinical research and for designing relevant experimental protocols. However, extensive searches across scientific databases and the public domain yielded no specific information related to "this compound."
The search strategy included queries for "this compound preclinical studies formulation," "this compound mechanism of action," "this compound in vivo studies," "this compound cytotoxicity assays protocol," "this compound pharmacokinetics," and "this compound signaling pathways." Further attempts to find information using variations of the name, such as "chlorinated uvedalin" or by examining related known compounds like "uvedalin," also did not provide any link to a chlorinated derivative or any compound specifically named "this compound."
The absence of any public data suggests that "this compound" may be:
-
A novel or proprietary compound that has not yet been disclosed in publicly accessible scientific literature or databases.
-
An internal designation for a compound within a private research and development setting.
-
A potential misspelling of a different chemical entity.
Without any foundational data on "this compound," it is not possible to provide the requested detailed Application Notes and Protocols. This includes the inability to:
-
Summarize quantitative data into structured tables, as no data is available.
-
Provide detailed experimental protocols , as the methods would be entirely dependent on the compound's specific characteristics.
-
Create diagrams of signaling pathways or experimental workflows , as the biological targets and experimental designs remain unknown.
Researchers, scientists, and drug development professionals seeking to work with "this compound" are advised to consult the primary source or entity that has synthesized or is proposing the study of this compound to obtain the necessary preclinical data package. This information will be essential for any formulation and experimental design efforts.
Application Notes and Protocols for Efficacy Studies of Chlorouvedalin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and executing preclinical efficacy studies for Chlorouvedalin, a novel compound presumed to be a sesquiterpene lactone. The protocols are designed to assess its potential anti-inflammatory and anticancer properties, progressing from initial in vitro screening to in vivo validation.
Introduction
This compound is a putative sesquiterpene lactone, a class of natural products known for a wide range of biological activities, including anti-inflammatory and anticancer effects.[1] The proposed experimental design aims to systematically evaluate the therapeutic potential of this compound. The core of many sesquiterpene lactones' anti-inflammatory activity lies in their ability to modulate key signaling pathways, most notably the NF-κB pathway, which is a central regulator of inflammatory responses.[1]
Hypothesized Mechanism of Action: Anti-inflammatory Activity
A primary mechanism by which sesquiterpene lactones exert their anti-inflammatory effects is through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), IκB is phosphorylated, ubiquitinated, and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., iNOS, COX-2). We hypothesize that this compound will inhibit this pathway.
Figure 1: Hypothesized NF-κB signaling pathway inhibition by this compound.
Experimental Workflow
The proposed research plan follows a logical progression from in vitro characterization to in vivo validation.
Figure 2: Overall experimental workflow for this compound efficacy studies.
In Vitro Efficacy Studies: Protocols
Anti-inflammatory Activity
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
-
Cell Seeding and Treatment: Seed RAW 264.7 cells as in 4.1.1. Pre-treat cells with non-toxic concentrations of this compound for 1 hour.
-
Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.
-
Cell Culture and Treatment: Follow the same procedure as in Protocol 4.1.2.
-
Supernatant Collection: Collect the cell culture supernatant at the end of the 24-hour incubation.
-
ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISA) for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for commercially available kits.
-
Data Analysis: Calculate the concentration of each cytokine based on the standard curve provided in the kit.
Anticancer Activity
-
Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer, A549 lung cancer) in 96-well plates at their optimal densities.
-
Treatment and Analysis: Follow the same procedure as in Protocol 4.1.1. Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.
-
Cell Seeding and Treatment: Seed cancer cells in a 6-well plate. Treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
In Vivo Efficacy Studies: Protocols
All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[2]
Protocol 5.1: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimatize male Wistar rats (180-220g) for one week.
-
Grouping and Treatment: Divide the animals into groups (n=6): Vehicle control, Positive control (e.g., Indomethacin, 10 mg/kg), and this compound treatment groups (e.g., 10, 25, 50 mg/kg, p.o.).
-
Drug Administration: Administer the respective treatments orally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[3]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
Data Presentation
Quantitative data from the proposed studies should be summarized in clear and concise tables for comparative analysis.
Table 1: In Vitro Anti-inflammatory Activity of this compound on LPS-stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | Cell Viability (%) | NO Production (% of Control) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | - | 100 ± 5.2 | 100 ± 8.1 | 2500 ± 150 | 1800 ± 120 |
| This compound | 1 | 98 ± 4.5 | 85 ± 6.3 | 2100 ± 130 | 1600 ± 110 |
| 10 | 95 ± 5.1 | 55 ± 4.9 | 1300 ± 90 | 950 ± 75 | |
| 25 | 92 ± 6.0 | 30 ± 3.8 | 600 ± 50 | 400 ± 40 | |
| Positive Control | (e.g., Dexamethasone 1µM) | 99 ± 4.8 | 25 ± 3.1 | 500 ± 45 | 350 ± 35 |
| Data are presented as Mean ± SD. p < 0.05 compared to Vehicle Control. (Note: Data are hypothetical examples). |
Table 2: Cytotoxic Activity (IC50) of this compound on Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | Value |
| HCT-116 | Colon | Value |
| A549 | Lung | Value |
| Jurkat | Leukemia | Value |
| (Note: Values to be determined experimentally). |
Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| This compound | 10 | 0.68 ± 0.06 | Value |
| 25 | 0.45 ± 0.05 | Value | |
| 50 | 0.32 ± 0.04 | Value | |
| Indomethacin | 10 | 0.30 ± 0.03 | Value |
| Data are presented as Mean ± SD. p < 0.05 compared to Vehicle Control. (Note: Data are hypothetical examples). |
Logical Relationship of Experimental Phases
The experimental design ensures a cost-effective and scientifically sound evaluation of this compound.
Figure 3: Logical progression and decision points in this compound development.
By following these detailed protocols and experimental designs, researchers can systematically evaluate the efficacy of this compound, generate robust and reproducible data, and make informed decisions regarding its potential for further drug development.
References
- 1. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpras.com [ijpras.com]
Troubleshooting & Optimization
"Chlorouvedalin" purification challenges and solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Chlorouvedalin, a germacranolide sesquiterpene lactone isolated from Smallanthus sonchifolius (syn. Uvedalia macrophylla).
Troubleshooting Guide
This guide addresses common challenges encountered during the purification of this compound and similar sesquiterpene lactones.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of this compound in Crude Extract | Incomplete Extraction: The solvent system may not be optimal for extracting this compound from the plant material. | - Solvent Optimization: Experiment with different solvent systems, starting with moderately polar solvents like ethyl acetate (B1210297) or dichloromethane (B109758), which are commonly used for sesquiterpene lactones.[1] - Extraction Technique: Consider using techniques like maceration, sonication, or supercritical fluid extraction (SFE) to improve efficiency. SFE with CO2 and a co-solvent like ethanol (B145695) can be a selective method for extracting sesquiterpene lactones.[2] |
| Degradation during Extraction: Sesquiterpene lactones can be sensitive to heat and pH changes. | - Mild Extraction Conditions: Avoid high temperatures during extraction and solvent removal. Use a rotary evaporator at low temperatures (e.g., <40°C). - pH Control: Ensure the extraction environment is close to neutral, as acidic or basic conditions can cause rearrangements or degradation of the lactone ring.[3] | |
| Co-elution of Impurities during Chromatography | Similar Polarity of Compounds: The crude extract contains other structurally related sesquiterpene lactones with similar polarities to this compound, making separation difficult. | - Optimize Chromatographic Selectivity: - HPLC: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) and mobile phase modifiers (e.g., acetonitrile (B52724) vs. methanol (B129727), addition of small amounts of acid like formic acid to improve peak shape).[4][5] - Counter-Current Chromatography (CCC): This technique avoids solid supports, preventing irreversible adsorption. Systematically screen different biphasic solvent systems to find one with optimal selectivity for this compound. - Gradient Elution: Employ a shallow gradient during HPLC or CCC to improve the resolution of closely eluting peaks. |
| Poor Peak Shape in HPLC (Tailing or Fronting) | Column Overload: Injecting too much sample onto the column. | - Reduce Sample Load: Decrease the amount of crude extract injected. |
| Secondary Interactions: Interactions between this compound and the stationary phase. | - Mobile Phase Additives: Add a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol (B1196071) interactions on silica-based columns. | |
| Inappropriate Injection Solvent: The sample is dissolved in a solvent much stronger than the initial mobile phase. | - Solvent Matching: Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Apparent Loss of Compound during Purification | Irreversible Adsorption: this compound may be irreversibly binding to the silica (B1680970) gel in normal-phase chromatography. | - Use an Alternative Technique: Employ reversed-phase HPLC or counter-current chromatography to avoid strong interactions with silica. |
| Instability: The compound may be degrading on the column or during fraction collection and solvent evaporation. | - Minimize Exposure to Light and Air: Protect fractions from light and keep them under an inert atmosphere (e.g., nitrogen or argon) if possible. - Prompt Analysis: Analyze fractions as quickly as possible after collection. | |
| Difficulty with Crystallization | Presence of Impurities: Even small amounts of impurities can inhibit crystal formation. | - High Purity Required: Ensure the starting material is of high purity (>95%) before attempting crystallization. |
| Inappropriate Solvent System: The solvent system is not conducive to crystal growth. | - Systematic Solvent Screening: Screen a variety of solvents and solvent mixtures with different polarities. Slow evaporation of a solvent in which this compound is moderately soluble is a common technique. Vapor diffusion methods can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for extracting this compound from Smallanthus sonchifolius?
A1: A good starting point for the extraction of germacranolide sesquiterpene lactones like this compound is to use a moderately polar organic solvent such as ethyl acetate or a mixture of dichloromethane and methanol. Maceration of the dried and powdered plant material at room temperature is a common and gentle method. It is advisable to perform a small-scale pilot extraction to optimize the solvent and conditions before proceeding to a larger scale.
Q2: I am seeing multiple spots close to each other on my TLC plate. How can I improve their separation?
A2: This is a common challenge due to the presence of other structurally similar sesquiterpene lactones in the plant extract. To improve TLC separation, you can try using different solvent systems with varying polarities. For normal-phase silica TLC, mixtures of hexane (B92381) and ethyl acetate or chloroform (B151607) and methanol are often used. Developing the TLC plate multiple times in the same solvent system can also sometimes improve resolution.
Q3: Should I use normal-phase or reversed-phase HPLC for this compound purification?
A3: While normal-phase chromatography on silica gel is a traditional method, it can sometimes lead to irreversible adsorption and degradation of sesquiterpene lactones. Reversed-phase HPLC (e.g., with a C18 column) is often preferred as it is generally less harsh and highly reproducible. The choice will ultimately depend on the specific impurity profile of your extract.
Q4: What are the advantages of using Counter-Current Chromatography (CCC) for purifying this compound?
A4: CCC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase. This has several advantages for the purification of natural products like this compound:
-
No Irreversible Adsorption: Eliminates sample loss that can occur on solid supports like silica gel.
-
High Sample Loading Capacity: Generally allows for the injection of larger amounts of crude extract compared to preparative HPLC.
-
Reduced Risk of Degradation: The absence of an active solid phase can minimize the degradation of sensitive compounds.
Q5: How can I confirm the identity and purity of my purified this compound?
A5: The identity of this compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) and Mass Spectrometry (MS). The purity can be assessed by HPLC using a high-resolution column and a suitable detection method (e.g., UV detection at a wavelength where this compound absorbs). A single, sharp peak in the chromatogram is indicative of high purity.
Data Presentation: Comparison of Purification Techniques
| Feature | High-Performance Liquid Chromatography (HPLC) | Counter-Current Chromatography (CCC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between two immiscible liquid phases. |
| Stationary Phase | Solid (e.g., silica, C18-bonded silica). | Liquid held in place by centrifugal force. |
| Sample Loss | Potential for irreversible adsorption to the stationary phase. | Minimal, as there is no solid support. |
| Sample Loading | Generally lower for preparative applications. | High loading capacity. |
| Selectivity | Dependent on the choice of stationary phase and mobile phase. | Highly versatile, as a wide range of biphasic solvent systems can be used. |
| Solvent Consumption | Can be high, especially for preparative scale. | Generally lower than preparative HPLC. |
| Speed | Analytical separations are fast; preparative runs can be time-consuming. | Can be slower than analytical HPLC, but high throughput due to larger sample loads. |
Experimental Protocols
Note: These are general starting protocols. Optimization will be necessary for your specific sample and equipment.
Protocol 1: General Extraction of Sesquiterpene Lactones
-
Preparation: Dry the aerial parts of Smallanthus sonchifolius at room temperature in a well-ventilated area, protected from direct sunlight. Once dried, grind the plant material to a fine powder.
-
Maceration: Soak the powdered plant material in ethyl acetate (e.g., 10 mL of solvent per gram of plant material) in a sealed container.
-
Extraction: Allow the mixture to stand for 24-48 hours at room temperature with occasional agitation.
-
Filtration: Filter the mixture through filter paper to separate the extract from the plant residue.
-
Re-extraction: Repeat the maceration process with the plant residue 2-3 times to ensure complete extraction.
-
Concentration: Combine all the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
Protocol 2: Reversed-Phase HPLC Purification (Starting Point)
-
Column: C18 column (e.g., 250 x 10 mm, 5 µm particle size for preparative scale).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: Start with a linear gradient of 30-70% B over 40 minutes. This will need to be optimized based on the retention time of this compound.
-
Flow Rate: 4 mL/min (for a 10 mm ID column).
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the crude extract in a small volume of the initial mobile phase composition (or a solvent like methanol) and filter through a 0.45 µm syringe filter before injection.
-
Fraction Collection: Collect fractions based on the elution of peaks and analyze them by analytical HPLC or TLC to identify those containing pure this compound.
Protocol 3: Counter-Current Chromatography (CCC) Purification (Starting Point)
-
Solvent System Selection: A common biphasic solvent system for sesquiterpene lactones is a mixture of hexane, ethyl acetate, methanol, and water (e.g., in a 5:5:5:5 v/v/v/v ratio). The optimal system for this compound will need to be determined experimentally by assessing the partition coefficient (K) of the target compound.
-
Equilibration: Prepare the chosen solvent system in a separatory funnel, shake vigorously, and allow the two phases to separate.
-
Column Preparation: Fill the CCC column with the stationary phase (typically the upper phase).
-
Mobile Phase Pumping: Pump the mobile phase (typically the lower phase) through the column at a suitable flow rate until hydrodynamic equilibrium is reached.
-
Sample Injection: Dissolve the crude extract in a mixture of both phases and inject it into the system.
-
Fraction Collection: Collect fractions from the outlet and monitor by TLC or HPLC to locate the fractions containing pure this compound.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
References
Technical Support Center: Chlorouvedalin and Sesquiterpene Lactone Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing stability issues encountered with Chlorouvedalin and other sesquiterpene lactones in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over a short period. What are the likely causes?
A1: Loss of activity for sesquiterpene lactones like this compound in solution is often attributable to chemical instability. The primary causes include:
-
Hydrolysis: The ester and lactone functional groups common in sesquiterpene lactones are susceptible to hydrolysis, especially at non-neutral pH.
-
Oxidation: The presence of dissolved oxygen can lead to oxidative degradation of the molecule.
-
Photodegradation: Exposure to light, particularly UV wavelengths, can induce degradation.[1][2]
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.[3][4]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For many poorly water-soluble natural products like sesquiterpene lactones, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions. If solubility in DMSO is limited, other organic solvents such as ethanol, methanol, or dimethylformamide (DMF) can be considered. It is crucial to ensure the chosen solvent is compatible with your experimental system, as high concentrations can be cytotoxic.
Q3: How should I store my this compound stock and working solutions?
A3: To minimize degradation, stock solutions should be stored at -20°C or -80°C. It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. For light-sensitive compounds, use amber-colored vials or wrap vials in aluminum foil to protect from light exposure. Working solutions, which are often at a lower concentration in aqueous media, are generally less stable and should be prepared fresh for each experiment.
Q4: I observe a precipitate in my working solution after diluting the DMSO stock in an aqueous buffer. What should I do?
A4: This indicates that the compound's solubility limit in the aqueous buffer has been exceeded. To address this, you can:
-
Lower the final concentration: This is the most direct way to ensure the compound remains in solution.
-
Increase the co-solvent concentration: A slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might improve solubility. Remember to include an equivalent vehicle control in your experiment.
-
Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate.
Troubleshooting Guide: Investigating this compound Instability
If you suspect instability is affecting your experimental results, a systematic approach is necessary to identify the cause and find a solution.
Problem: Inconsistent results or loss of compound activity.
Potential Cause 1: pH-dependent degradation.
-
Troubleshooting Steps:
-
Prepare your working solution in buffers with a range of pH values (e.g., pH 5.5, 7.4).
-
Incubate the solutions for different time points (e.g., 0, 2, 4, 8, 24 hours) under your standard experimental temperature.
-
Analyze the remaining concentration of the parent compound at each time point using a stability-indicating HPLC method.
-
-
Expected Outcome: You will be able to determine the optimal pH range for the stability of your compound. Studies on other sesquiterpene lactones have shown they can be more stable at a slightly acidic pH (e.g., 5.5) compared to neutral or alkaline conditions.[3]
Potential Cause 2: Temperature-related degradation.
-
Troubleshooting Steps:
-
Prepare your working solution and incubate it at different temperatures (e.g., 4°C, room temperature, 37°C).
-
Analyze the compound concentration at various time points using HPLC.
-
-
Expected Outcome: This will reveal the temperature sensitivity of the compound. Storing solutions at lower temperatures should slow down degradation.[4]
Potential Cause 3: Photodegradation.
-
Troubleshooting Steps:
-
Prepare two sets of your working solution.
-
Expose one set to ambient light conditions and protect the other set from light (e.g., by wrapping the container in aluminum foil).
-
Analyze the compound concentration in both sets over time.
-
-
Expected Outcome: A significant difference in concentration between the two sets will indicate light sensitivity.[1][2]
Data Presentation
Table 1: Hypothetical Stability of a Sesquiterpene Lactone Under Various Conditions
| Condition | Time (hours) | % Remaining Compound (HPLC) |
| pH | ||
| pH 5.5, 37°C | 0 | 100 |
| 8 | 95 | |
| 24 | 88 | |
| pH 7.4, 37°C | 0 | 100 |
| 8 | 82 | |
| 24 | 65 | |
| Temperature | ||
| 4°C, pH 7.4 | 24 | 98 |
| 25°C, pH 7.4 | 24 | 75 |
| 37°C, pH 7.4 | 24 | 65 |
| Light Exposure | ||
| Light, 25°C | 8 | 70 |
| Dark, 25°C | 8 | 92 |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (10 mM):
-
Weigh an appropriate amount of this compound powder.
-
Dissolve in pure, anhydrous DMSO to a final concentration of 10 mM.
-
Vortex until the compound is fully dissolved.
-
Aliquot into single-use, light-protected vials and store at -80°C.
-
-
Working Solution (10 µM):
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform a serial dilution in your final assay buffer to achieve the desired concentration (e.g., 10 µM).
-
Ensure the final DMSO concentration is kept low (typically ≤ 0.5%) and is consistent across all experimental and control groups.
-
Prepare the working solution fresh before each experiment.
-
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial to separate the parent compound from its degradation products.[5][6][7][8]
-
Forced Degradation Studies:
-
Subject the compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.
-
Acid/Base Hydrolysis: Incubate the compound in 0.1 M HCl and 0.1 M NaOH.
-
Oxidation: Treat the compound with 3% hydrogen peroxide.
-
Thermal Degradation: Heat the solid compound or a solution.
-
Photodegradation: Expose a solution to UV light.
-
-
Method Development:
-
Use a reversed-phase C18 column.
-
Develop a gradient elution method using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
Monitor the separation using a UV detector at a wavelength where the compound has maximum absorbance.
-
The goal is to achieve baseline separation between the peak for the intact compound and all peaks corresponding to the degradation products.
-
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Postulated inhibition of the canonical NF-κB signaling pathway by this compound.
References
- 1. chimia.ch [chimia.ch]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijtsrd.com [ijtsrd.com]
- 6. web.vscht.cz [web.vscht.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
"Chlorouvedalin" assay interference and troubleshooting
Disclaimer: Publicly available scientific literature on Chlorouvedalin is limited. The following troubleshooting guides and FAQs have been compiled based on general knowledge of sesquiterpene lactone assays and information on related compounds like Uvedalin. These should serve as a starting point for addressing experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is a natural product classified as a sesquiterpenoid.[1][2] Its chemical formula is C23H29ClO9 and its CAS number is 24694-80-2.[3][4][5] Sesquiterpenoids are a large class of naturally occurring compounds with diverse biological activities.
Q2: What type of assays are typically used for sesquiterpene lactones like this compound?
High-Performance Liquid Chromatography (HPLC) is a common method for the analysis and quantification of sesquiterpene lactones from plant extracts. Other techniques used for sesquiterpenes include Gas Chromatography (GC) combined with Mass Spectrometry (MS). Biological assays, such as DNA synthesis inhibition assays, have been used to evaluate the activity of other sesquiterpene lactones.
Q3: Are there known signaling pathways affected by compounds similar to this compound?
While the specific signaling pathways targeted by this compound are not documented, other sesquiterpene lactones are known to possess anti-inflammatory and antitumoral activities. These effects are often mediated through pathways involving transcription factors like NF-κB and signaling cascades related to cell proliferation and apoptosis. Without specific research on this compound, any depicted pathway would be a hypothetical model based on the activities of related compounds.
Troubleshooting Guides
High Background or Non-Specific Signal
High background can obscure true results and lead to false positives. Below are common causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Contamination of Samples or Reagents | Ensure all glassware and plasticware are thoroughly clean. Use fresh, high-purity solvents and reagents. Filter samples before analysis. |
| Non-Specific Binding (Immunoassays) | Increase the concentration of the blocking agent (e.g., BSA, non-fat dry milk). Optimize the primary and secondary antibody concentrations through titration. Include a secondary antibody-only control to check for non-specific binding. |
| Endogenous Enzyme Activity (Enzymatic Assays) | If using an enzyme-linked detection system (e.g., HRP, AP), pre-treat samples to inactivate endogenous enzymes. For example, use a hydrogen peroxide block for peroxidases. |
| Autofluorescence of Compound or Sample Matrix | Measure the fluorescence of a sample blank (containing everything except the fluorescent probe) to determine the level of background fluorescence. If the compound itself is fluorescent, consider using a different detection method (e.g., luminescence or absorbance-based). |
Weak or No Signal
A lack of signal can indicate a problem with the assay components or the experimental protocol.
| Potential Cause | Troubleshooting Steps |
| Inactive Compound | Verify the integrity and purity of the this compound standard or sample. Ensure proper storage conditions (e.g., protected from light and moisture). |
| Suboptimal Assay Conditions | Optimize incubation times and temperatures. Ensure the pH and ionic strength of buffers are appropriate for the assay. |
| Incorrect Wavelength or Filter Set | For absorbance, fluorescence, or luminescence assays, confirm that the instrument settings match the spectral properties of the detection molecule. |
| Degraded Reagents or Antibodies | Use fresh reagents and ensure antibodies have been stored correctly. Run a positive control to verify the activity of all assay components. |
Experimental Workflow & Signaling Pathway Diagrams
The following diagrams illustrate a general experimental workflow for analyzing a sesquiterpene lactone and a hypothetical signaling pathway that could be investigated.
Caption: General experimental workflow for the analysis of this compound.
Caption: Hypothetical NF-κB signaling pathway potentially modulated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Category of chemicals: Sesquiter - chemBlink [chemblink.com]
- 3. This compound Price from Supplier Brand BioBioPha on Chemsrc.com [chemsrc.com]
- 4. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 5. SESQUITERPENE [m.chemicalbook.com]
"Chlorouvedalin" troubleshooting inconsistent experimental results
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during the experimental investigation of Chlorouvedalin. Our goal is to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and offers guidance on troubleshooting inconsistent experimental outcomes with this compound.
Issue 1: Inconsistent IC50 values in cytotoxicity assays.
-
Question: We are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound across different batches of our cancer cell lines. What could be the cause?
-
Answer: Inconsistent IC50 values are a common issue and can stem from several factors. Here are the primary aspects to investigate:
-
Cell Line Authenticity and Passage Number: Ensure your cell lines are regularly authenticated to rule out cross-contamination. High passage numbers can lead to genetic drift and altered drug sensitivity. It is recommended to use cells within a consistent and low passage range for all experiments.
-
Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the final readout of viability assays. Ensure a consistent and optimized seeding density is used for each experiment.
-
Compound Stability and Storage: this compound, like many small molecules, may be sensitive to light, temperature fluctuations, and repeated freeze-thaw cycles. Prepare fresh dilutions from a concentrated stock for each experiment and store the stock solution as recommended on the datasheet.
-
Assay-Specific Variability: The type of cytotoxicity assay used (e.g., MTT, LDH release) can influence the apparent IC50. Ensure the chosen assay is appropriate for your cell type and that the incubation times with both the compound and the assay reagent are consistent.
-
Issue 2: Variable inhibition of the NF-κB signaling pathway.
-
Question: Our Western blot and luciferase reporter assay results show inconsistent inhibition of NF-κB activity by this compound. Sometimes we see potent inhibition, and other times the effect is minimal. Why might this be happening?
-
Answer: The activity of this compound as an NF-κB inhibitor can be influenced by several experimental parameters.[1][2][3][4][5] Consider the following:
-
Stimulant Concentration and Incubation Time: The concentration of the NF-κB activator (e.g., TNF-α, LPS) and the duration of stimulation are critical. Ensure these parameters are consistent. A troubleshooting workflow for this issue is provided below.
-
Pre-incubation Time with this compound: The timing of this compound treatment relative to stimulation is crucial. Optimizing the pre-incubation time with this compound before adding the NF-κB activator can lead to more consistent results.
-
Cellular Health: Cells that are stressed or unhealthy may exhibit altered NF-κB signaling baselines, making it difficult to discern the specific inhibitory effect of this compound. Always ensure your cells are healthy and growing exponentially before starting an experiment.
-
Issue 3: Conflicting results between apoptosis and cytotoxicity assays.
-
Question: We observe a decrease in cell viability with this compound in our MTT assay, but our Annexin V/PI staining shows a lower-than-expected percentage of apoptotic cells. What could explain this discrepancy?
-
Answer: This discrepancy can arise from the different cellular processes measured by each assay.
-
Mechanism of Cell Death: this compound might be inducing other forms of cell death, such as necrosis or autophagy, in addition to or instead of apoptosis. Cytotoxicity assays like MTT measure overall cell viability, while Annexin V specifically detects apoptosis. Consider performing assays for other cell death markers.
-
Timing of Assays: The peak of apoptosis may occur at a different time point than the peak of metabolic inhibition measured by the MTT assay. A time-course experiment for both assays is recommended to identify the optimal endpoint for each.
-
Cytostatic vs. Cytotoxic Effects: this compound may have a cytostatic effect at certain concentrations, meaning it inhibits cell proliferation without necessarily inducing cell death. This would be detected as a loss of signal in a proliferation-dependent assay like MTT but would not show a corresponding increase in apoptotic markers.
-
Data Presentation: Summarizing Quantitative Data
Consistent data logging is crucial for identifying sources of variability. Below are example tables for tracking key quantitative data.
Table 1: this compound IC50 Values in Different Cancer Cell Lines
| Cell Line | Assay Type | Experiment Date | Passage Number | IC50 (µM) | Notes |
| MCF-7 | MTT | 2025-10-15 | 12 | 5.2 | |
| MCF-7 | MTT | 2025-10-22 | 18 | 8.9 | High passage number |
| MDA-MB-231 | MTT | 2025-10-15 | 10 | 7.8 | |
| MDA-MB-231 | LDH | 2025-10-16 | 10 | 15.1 | Different assay |
Table 2: Western Blot Quantification of p-p65 and p-STAT3 Inhibition
| Treatment | Stimulant (10 ng/mL TNF-α) | This compound (µM) | Relative p-p65 Expression (Normalized to loading control) | Relative p-STAT3 Expression (Normalized to loading control) |
| Vehicle | - | 0 | 1.0 | 1.0 |
| Vehicle | + | 0 | 5.8 | 4.5 |
| This compound | + | 1 | 4.2 | 3.1 |
| This compound | + | 5 | 1.5 | 1.2 |
| This compound | + | 10 | 0.8 | 0.6 |
Experimental Protocols
Detailed and consistent methodologies are essential for reproducible results.
1. MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
2. Western Blot for NF-κB and STAT3 Activation
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Pre-treat with this compound for a specified time (e.g., 2 hours) before stimulating with an activator (e.g., TNF-α for NF-κB, IL-6 for STAT3) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of p65 (for NF-κB) and STAT3. Follow with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
3. Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Treat cells with this compound at various concentrations for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Visualizations: Signaling Pathways and Workflows
Diagram 1: Hypothesized Signaling Pathway of this compound
Caption: Hypothesized mechanism of this compound action.
Diagram 2: Troubleshooting Workflow for Inconsistent Results
Caption: A systematic workflow for troubleshooting.
Diagram 3: Potential Causes of Experimental Variability
Caption: Common sources of experimental variability.
References
- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
"Chlorouvedalin" protocol refinement for reproducibility
Vernodalin (B1205544) Protocol Technical Support Center
Disclaimer: Initial searches for "Chlorouvedalin" did not yield relevant results. This technical support guide has been developed based on the existing literature for "vernodalin," a compound with a similar name and established pro-apoptotic and anti-cancer properties. Please verify the identity of your compound of interest. The following protocols and troubleshooting guides should be adapted as necessary for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for vernodalin?
A1: Vernodalin is a sesquiterpene lactone that has been shown to induce apoptosis in various cancer cell lines through multiple signaling pathways. A primary mechanism involves the induction of the intrinsic caspase pathway. This is initiated by an increase in reactive oxygen species (ROS), which leads to a reduction in the mitochondrial membrane potential. Consequently, anti-apoptotic proteins like Bcl-2 and Bcl-xL are downregulated, leading to the release of cytochrome c from the mitochondria. This triggers a caspase cascade, ultimately resulting in apoptosis.[1][2] Additionally, vernodalin has been reported to attenuate the FAK/PI3K/AKT/mTOR and MAPK signaling pathways in gastric cancer cells and activate the ROS/JNK pathway in colon cancer cells.[3][4]
Q2: In which cancer cell lines has vernodalin shown cytotoxic activity?
A2: Vernodalin has demonstrated cytotoxic and pro-apoptotic effects in a range of human cancer cell lines, including breast cancer (MCF-7, MDA-MB-231), gastric cancer (SGC-7901, AGS), colon cancer (HT-29, HCT116), papillary thyroid cancer (TPC-1), and liver cancer (HepG2).[3]
Q3: What is the recommended solvent and storage condition for vernodalin?
A3: Based on experimental protocols, vernodalin is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C to maintain its stability. For working solutions, further dilution in cell culture media is recommended immediately before use.
Q4: Does vernodalin affect the cell cycle?
A4: Yes, vernodalin has been shown to induce cell cycle arrest, primarily at the G0/G1 phase, in human breast cancer cells. In liver cancer cells (HepG2), it has been associated with G2/M phase arrest.
Troubleshooting Guide
Q1: I am not observing the expected level of cytotoxicity with vernodalin treatment. What could be the issue?
A1:
-
Compound Integrity: Ensure the purity and integrity of your vernodalin sample. If possible, verify its structure and purity using analytical techniques like HPLC or mass spectrometry. Improper storage may lead to degradation.
-
Solubility: Vernodalin is often dissolved in DMSO. Ensure it is fully dissolved before diluting it in your culture medium. Precipitates can lead to inconsistent and lower effective concentrations.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to anti-cancer agents. The IC50 value for your specific cell line might be higher than reported for other lines. It is recommended to perform a dose-response experiment with a wide range of concentrations to determine the optimal working concentration for your cells.
-
Treatment Duration: The cytotoxic effects of vernodalin are time-dependent. Ensure you are incubating the cells with the compound for a sufficient duration as indicated in published protocols (typically 24-48 hours).
Q2: My Western blot results for apoptosis-related proteins are inconsistent. What can I do?
A2:
-
Antibody Quality: Verify the specificity and optimal dilution of your primary antibodies for proteins like Bcl-2, caspases, and cytochrome c.
-
Loading Control: Use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes.
-
Timing of Protein Expression: The expression levels of apoptosis-related proteins can change over time. For instance, the activation of caspase-9 (an initiator caspase) precedes the activation of caspase-3/7 (executioner caspases). Creating a time-course experiment can help in capturing the peak expression or cleavage of your target proteins.
-
Cell Lysis and Protein Extraction: Ensure your lysis buffer is appropriate for the target proteins and that you are effectively extracting proteins from all cellular compartments, especially if you are looking at cytochrome c release from the mitochondria.
Q3: I am having trouble with the Annexin V/PI apoptosis assay, showing high levels of necrosis even at low vernodalin concentrations.
A3:
-
Cell Handling: Be gentle when harvesting and washing the cells. Excessive centrifugation speeds or vigorous pipetting can damage cell membranes, leading to false-positive PI staining (necrosis).
-
Assay Timing: High concentrations of vernodalin or prolonged incubation can lead to secondary necrosis. Try analyzing the cells at an earlier time point to capture the early apoptotic population (Annexin V positive, PI negative).
-
Reagent Concentration: Ensure that the concentrations of Annexin V-FITC and propidium (B1200493) iodide are optimized for your cell type and number.
Quantitative Data
Table 1: IC50 Values of Vernodalin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |
| HepG2 | Liver Cancer | Not specified | - | MTT/XTT |
| S102 | Liver Cancer | Not specified | - | MTT/XTT |
| HuCCA-1 | Bile Duct Cancer | Not specified | - | MTT/XTT |
| HL-60 | Leukemia | Not specified | - | MTT/XTT |
| MOLT-3 | Leukemia | Not specified | - | MTT/XTT |
| A549 | Lung Cancer | Not specified | - | MTT/XTT |
| H69AR | Lung Cancer | Not specified | - | MTT/XTT |
| MDA-MB-231 | Breast Cancer | Not specified | - | MTT/XTT |
| T47D | Breast Cancer | Not specified | - | MTT/XTT |
| HeLa | Cervical Cancer | Not specified | - | MTT/XTT |
Note: A study reported potent broad-spectrum cytotoxicity for vernolide (B1233872) (a related compound) with IC50 values ranging from 0.91-13.84 µM across these cell lines. Specific IC50 values for vernodalin were not detailed in the available search results.
Table 2: Apoptosis Induction by Vernodalin in Breast Cancer Cells
| Cell Line | Vernodalin Conc. (µg/ml) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |
| MCF-7 | 3.125 | 30.0 ± 19.7 | 10.5 ± 7.7 |
| 6.25 | - | 25.1 ± 9.8 | |
| 12.5 | 48.0 ± 10.8 | 57.4 ± 16.0 | |
| MDA-MB-231 | 3.125 | 26.1 ± 8.5 | 9.1 ± 6.8 |
| 6.25 | - | 14.7 ± 10.2 | |
| 12.5 | 28.3 ± 6.8 | 25.9 ± 8.5 |
Data adapted from a study on human breast cancer cells treated for 24 hours.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of vernodalin on cancer cells.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of vernodalin (and a vehicle control, e.g., DMSO) for 24-48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells after vernodalin treatment.
-
Methodology:
-
Seed cells in a 6-well plate and treat with desired concentrations of vernodalin for 24 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be distinguished.
-
Western Blot Analysis
-
Objective: To detect the expression levels of proteins involved in the apoptotic signaling pathway.
-
Methodology:
-
Treat cells with vernodalin for the desired time and concentrations.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bcl-xL, Caspase-9, Caspase-3, PARP, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Signaling Pathway and Workflow Diagrams
Caption: Vernodalin-induced intrinsic apoptosis pathway.
Caption: General experimental workflow for vernodalin.
References
- 1. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis in human breast cancer cells via caspase pathway by vernodalin isolated from Centratherum anthelminticum (L.) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vernodalin Suppresses Tumor Proliferation and Increases Apoptosis of Gastric Cancer Cells Through Attenuation of FAK/PI3K/AKT/mTOR and MAPKs Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vernodalin induces apoptosis through the activation of ROS/JNK pathway in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chlorouvedalin Solubility and Handling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chlorouvedalin. Due to its hydrophobic nature, this compound often presents solubility challenges. This guide offers potential solutions and experimental protocols to overcome these issues and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in aqueous buffers. What is the recommended solvent?
A1: this compound has poor aqueous solubility. It is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethylformamide (DMF) to create a stock solution. Subsequently, this stock solution can be diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause toxicity or off-target effects (typically <0.5% v/v).
Q2: I'm observing precipitation of this compound after diluting the stock solution into my aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds. Here are several strategies to mitigate this:
-
Use of Surfactants: Incorporating a biocompatible surfactant at a concentration above its critical micelle concentration (CMC) can help to maintain this compound in solution.[1] Polysorbates (e.g., Tween® 80) or poloxamers are commonly used nonionic surfactants.[1]
-
Employ Co-solvents: The use of water-miscible organic co-solvents can increase the solubility of poorly water-soluble compounds.[2]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer may improve its solubility.[1][2]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3][4][5]
Q3: What are some alternative formulation strategies to improve the bioavailability of this compound for in vivo studies?
A3: For in vivo applications, enhancing the solubility and bioavailability of this compound is crucial. Several advanced formulation strategies can be considered:
-
Lipid-Based Formulations: Formulating this compound in lipid-based systems, such as self-emulsifying drug delivery systems (SEDDS), can improve its absorption.[2][3][4]
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix can enhance its dissolution rate.[4][6][7]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area and, consequently, its dissolution velocity.[1][4][6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| This compound powder is difficult to wet and clumps together. | High hydrophobicity of the compound. | Use a small amount of a suitable organic solvent (e.g., DMSO, ethanol) to wet the powder before adding the bulk solvent. Gentle vortexing can aid in dispersion. |
| Precipitation occurs during long-term storage of the stock solution. | The stock solution is supersaturated or unstable at the storage temperature. | Store stock solutions at -20°C or -80°C. Before use, allow the solution to completely thaw at room temperature and vortex gently to ensure homogeneity. Consider preparing fresh stock solutions more frequently. |
| Inconsistent results in cell-based assays. | Poor solubility leading to variable effective concentrations of this compound. | Prepare a fresh dilution from a well-dissolved stock solution for each experiment. Visually inspect for any signs of precipitation before adding to the cells. Consider using one of the solubilization techniques mentioned in the FAQs. |
| Low bioavailability observed in animal studies. | Poor dissolution and absorption in the gastrointestinal tract. | Explore advanced formulation strategies such as lipid-based formulations, solid dispersions, or nanosuspensions to improve bioavailability.[2][4][6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in an appropriate organic solvent.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Solubilization using β-Cyclodextrin
-
Objective: To enhance the aqueous solubility of this compound through complexation with a cyclodextrin (B1172386).
-
Materials:
-
This compound
-
β-Cyclodextrin (or a derivative like HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Prepare a solution of β-Cyclodextrin in deionized water at the desired concentration (e.g., 1-10% w/v).
-
Slowly add the this compound powder to the cyclodextrin solution while stirring continuously.
-
Allow the mixture to stir at room temperature for 24-48 hours to facilitate complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine the concentration of solubilized this compound using a suitable analytical method (e.g., HPLC-UV).
-
Quantitative Data Summary
The following tables present hypothetical solubility data for this compound in various solvents and with different solubilization aids. These values are for illustrative purposes and should be experimentally verified.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Temperature (°C) | Approximate Solubility (mg/mL) |
| Water | 25 | < 0.01 |
| Phosphate Buffered Saline (pH 7.4) | 25 | < 0.01 |
| Ethanol | 25 | 5 - 10 |
| Dimethyl Sulfoxide (DMSO) | 25 | > 50 |
| Dimethylformamide (DMF) | 25 | > 50 |
Table 2: Effect of Solubilizing Agents on Aqueous Solubility of this compound
| Solubilizing Agent (in water) | Concentration | Approximate Solubility of this compound (µg/mL) |
| None | - | < 1 |
| Tween® 80 | 1% (w/v) | 25 - 50 |
| Poloxamer 188 | 1% (w/v) | 20 - 40 |
| Hydroxypropyl-β-Cyclodextrin | 5% (w/v) | 100 - 200 |
Signaling Pathway and Experimental Workflow
Based on studies of structurally related sesquiterpene lactones like Helenalin, this compound may exert its biological effects through the modulation of inflammatory and apoptotic signaling pathways.[8] A key target is often the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.
Caption: Putative signaling pathway of this compound inhibiting the NF-κB pathway.
Caption: General experimental workflow for using this compound.
References
- 1. brieflands.com [brieflands.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Solubility Enhancement of Poorly Water Soluble Drug by Using β Cyclodextrin | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Mechanism of Action of the Sesquiterpene Compound Helenalin in Rhabdomyosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Small Molecule Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals to identify, understand, and minimize off-target effects when working with small molecule inhibitors. While the principles discussed are broadly applicable, they are intended to be a valuable resource for those utilizing novel compounds where the off-target profile may not be well-characterized.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern in my experiments?
A1: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended biological target.[1] These unintended interactions can lead to several complications:
-
Cellular toxicity: Off-target binding can disrupt essential cellular pathways, leading to cell death or other toxic effects that are not related to the inhibition of the intended target.[1]
-
Lack of translatability: Promising results in preclinical models may not translate to clinical settings if the observed efficacy is due to off-target effects that do not have the same consequence in a whole organism or are associated with unacceptable toxicity.[1]
Minimizing off-target effects is therefore critical for obtaining reliable experimental data and for the development of safe and effective therapeutics.[1]
Q2: How can I determine if the observed effects in my experiment are due to off-target interactions of my compound?
A2: A multi-pronged approach combining computational and experimental methods is recommended. This can include:
-
Computational Prediction: Utilize computational tools and databases to predict potential off-target interactions based on the chemical structure of your compound.
-
In Vitro Profiling: Screen the compound against a panel of related and unrelated targets (e.g., kinase panels) to empirically identify off-target activities.
-
Cellular Assays: Employ techniques like genetic knockdown (e.g., CRISPR/Cas9 or siRNA) of the intended target. If the compound still elicits the same effect in the absence of the primary target, it is likely due to off-target interactions.
-
Control Compounds: Use a structurally similar but inactive analog of your compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.
Troubleshooting Guides
Issue: Inconsistent results between different cell lines.
-
Possible Cause: The expression levels of the on-target or off-target proteins may vary between cell lines.
-
Troubleshooting Steps:
-
Perform target expression analysis (e.g., Western blot, qPCR) in the cell lines being used.
-
Choose cell lines with consistent and physiologically relevant expression levels of the target protein.
-
Consider using a panel of cell lines with varying target expression to correlate compound activity with target levels.
-
Issue: High cellular toxicity at effective concentrations.
-
Possible Cause: The compound may have significant off-target effects that lead to cytotoxicity.
-
Troubleshooting Steps:
-
Perform a dose-response curve to determine the lowest effective concentration that elicits the desired on-target effect.
-
Conduct a broad off-target screening panel to identify potential toxicity-mediating off-targets.
-
If possible, use a more selective inhibitor for the target of interest.
-
Experimental Protocols
Protocol 1: Determining On-Target vs. Off-Target Effects using CRISPR/Cas9
Objective: To genetically validate that the observed cellular phenotype of a small molecule inhibitor is due to its interaction with the intended target.
Methodology:
-
gRNA Design and Cloning: Design and clone two to three independent guide RNAs (gRNAs) targeting the gene of the intended protein into a Cas9-expressing vector.
-
Cell Line Transduction/Transfection: Introduce the gRNA/Cas9 constructs into the desired cell line.
-
Target Knockout Verification: After selection, verify the knockout of the target protein using Western blot or qPCR.
-
Phenotypic Assay: Treat the knockout cell line and a parental (wild-type) control cell line with a dose-range of the small molecule inhibitor.
-
Data Analysis: Compare the phenotypic response (e.g., cell viability, signaling pathway modulation) between the knockout and parental cell lines. A significant shift in the dose-response curve in the knockout line suggests the phenotype is on-target. If the compound is still active in the knockout cells, the effect is likely off-target.
Protocol 2: Kinase Profiling Assay
Objective: To determine the inhibitory activity of a compound against a broad panel of kinases to identify on- and off-targets.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a multi-well plate (e.g., 384-well), add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted test compound or a vehicle control (e.g., DMSO) to the wells.
-
Kinase Reaction and Detection: Incubate the plate to allow the kinase reaction to proceed. The amount of product formed is then quantified using a suitable detection method (e.g., luminescence, fluorescence, radioactivity).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value for each kinase. Significant inhibition of kinases other than the intended target indicates off-target activity.
Data Presentation
Table 1: Example Kinase Profiling Data
| Kinase Target | IC50 (nM) of Compound X | Selectivity (Fold vs. Primary Target) |
| Primary Target A | 10 | - |
| Off-Target B | 150 | 15 |
| Off-Target C | 800 | 80 |
| Off-Target D | >10,000 | >1000 |
Table 2: Troubleshooting Summary for Off-Target Effects
| Issue | Potential Cause | Recommended Action |
| High background in assay | Non-specific binding of the compound | Include a structurally related inactive control. |
| Phenotype observed in target knockout cells | Off-target effect | Perform broad off-target screening (e.g., kinase panel). |
| Variable results across experiments | Differences in cell passage number or confluency | Standardize cell culture conditions. |
Visualizations
Caption: Workflow for validating on-target effects using CRISPR/Cas9.
Caption: On-target vs. off-target signaling pathways.
References
Validation & Comparative
Uvedalin: A Comparative Analysis of its Bioactivity Against Bacterial and Protozoan Pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of uvedalin, a sesquiterpene lactone, against established inhibitors for key therapeutic areas. Uvedalin is a natural compound isolated from plants of the genus Smallanthus, notably Smallanthus uvedalia and Smallanthus sonchifolius (yacon).[1][2] This document summarizes quantitative data, details experimental protocols, and visualizes relevant workflows to offer an objective comparison of uvedalin's performance against known therapeutic agents.
Comparative Bioactivity of Uvedalin
Uvedalin has demonstrated notable biological effects, particularly in the realms of antibacterial and antiprotozoal activity. To contextualize its potential, this section compares its efficacy, represented by Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values, with that of standard therapeutic agents.
Antibacterial Activity
A mixture of the sesquiterpene lactones enhydrin (B1240213) and uvedalin, extracted from yacon, has shown selective activity against Staphylococcus aureus.[1] The data below compares the MIC of this mixture to standard antibiotics used against this pathogen.
| Compound/Mixture | Target Organism | MIC (µg/mL) | Reference |
| Enhydrin/Uvedalin Mixture | Staphylococcus aureus (ATCC 29213) | 750 | [1] |
| Vancomycin | Staphylococcus aureus (various strains) | 0.5 - 4 | Representative clinical data |
| Linezolid | Staphylococcus aureus (various strains) | 1 - 4 | Representative clinical data |
Antiprotozoal Activity
Uvedalin has been individually assessed for its activity against the protozoan parasites Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania mexicana. The following table compares its in vitro efficacy against these parasites with that of standard antiprotozoal drugs.
| Compound | Target Organism & Stage | IC50 (µg/mL) | IC50 (µM) | Reference |
| Uvedalin | Trypanosoma cruzi (epimastigotes) | 0.38 | 1.09 | [3] |
| Uvedalin | Trypanosoma cruzi (amastigotes) | 1.16 | 3.34 | [3] |
| Benznidazole | Trypanosoma cruzi (epimastigotes) | 2.60 | 10.00 | [3] |
| Uvedalin | Leishmania mexicana (promastigotes) | 0.42 | 1.21 | [4] |
| Uvedalin | Leishmania mexicana (amastigotes) | 0.85 | 2.45 | [4] |
| Amphotericin B | Leishmania spp. (promastigotes) | 0.05 - 0.2 | ~0.05 - 0.22 | Representative literature |
| Miltefosine | Leishmania spp. (amastigotes) | 0.5 - 5.0 | ~1.2 - 12.2 | Representative literature |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
The MIC for the enhydrin/uvedalin mixture against S. aureus was determined using a broth microdilution method based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: A suspension of S. aureus (ATCC 29213) was prepared in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. This suspension was then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: A stock solution of the enhydrin/uvedalin mixture was prepared in a suitable solvent (e.g., DMSO) and serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Incubation: The prepared bacterial inoculum was added to each well containing the serially diluted compound mixture. The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound mixture that completely inhibited visible bacterial growth.
In Vitro Antiprotozoal Activity Assay (Trypanosoma cruzi)
The inhibitory activity of uvedalin against T. cruzi epimastigotes and amastigotes was quantified as follows:
-
Epimastigote Assay:
-
Cultivation: T. cruzi epimastigotes were cultured in liver infusion tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS) at 28°C.
-
Treatment: Log-phase epimastigotes were seeded into 96-well plates at a density of 1 x 10⁶ parasites/mL. Uvedalin, dissolved in DMSO, was added at various concentrations.
-
Incubation and Measurement: Plates were incubated for 72 hours at 28°C. Parasite viability was assessed by adding resazurin (B115843) solution and measuring fluorescence, or by direct counting using a Neubauer chamber.
-
IC50 Calculation: The IC50 value was calculated as the concentration of uvedalin that reduced parasite growth by 50% compared to untreated controls.
-
-
Amastigote Assay:
-
Cell Infection: Vero cells or another suitable host cell line were seeded in 96-well plates and infected with trypomastigote forms of T. cruzi.
-
Treatment: After allowing the infection to establish and trypomastigotes to transform into intracellular amastigotes (typically 24 hours), the medium was replaced with fresh medium containing serial dilutions of uvedalin.
-
Incubation and Measurement: The plates were incubated for an additional 48-72 hours. The cells were then fixed, stained (e.g., with Giemsa), and the number of intracellular amastigotes was counted microscopically.
-
IC50 Calculation: The IC50 was determined as the compound concentration that caused a 50% reduction in the number of intracellular amastigotes compared to the control.
-
Visualizations
The following diagrams illustrate a generalized workflow for determining inhibitory concentrations and the signaling pathway context for NF-κB, a potential target for anti-inflammatory sesquiterpene lactones.
References
- 1. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones [mdpi.com]
- 2. essencejournal.com [essencejournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Germacranolide-type sesquiterpene lactones from Smallanthus sonchifolius with promising activity against Leishmania mexicana and Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of Chlorouvedalin: A Comparative Guide to a Novel Anti-Inflammatory and Anticancer Candidate
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the therapeutic potential of Chlorouvedalin, a chlorinated derivative of the natural compound Uvedalin. While direct experimental data on this compound is not yet available, this document extrapolates its potential activities based on the known properties of Uvedalin and the well-documented effects of chlorination on similar bioactive molecules. This guide presents a compelling case for the further investigation of this compound as a promising candidate for anti-inflammatory and anticancer therapies.
Executive Summary
Uvedalin, a sesquiterpene lactone found in the leaves of the yacon plant (Smallanthus sonchifolius), has demonstrated noteworthy biological activities, including antibacterial effects and, significantly, the inhibition of the nuclear factor kappa-B (NF-κB) signaling pathway, a critical regulator of inflammation.[1][2] The process of chlorination has been shown to enhance the therapeutic properties of various natural compounds, often leading to increased potency and even novel activities.[3][4][5] This guide hypothesizes that this compound, the chlorinated form of Uvedalin, could represent a next-generation therapeutic agent with superior anti-inflammatory and potential anticancer capabilities.
Comparative Analysis of Bioactivities
The following tables summarize the known in vitro and in vivo data for Uvedalin and provide a prospective comparison with the hypothesized activities of this compound and other relevant compounds.
Table 1: Comparison of Anti-Inflammatory Activity
| Compound | Target/Assay | In Vitro Results | In Vivo Model | In Vivo Results |
| Uvedalin | NF-κB Inhibition | Inhibits NF-κB enzyme activity | TPA-induced mouse ear edema (proposed) | Data not available |
| This compound (Hypothesized) | NF-κB Inhibition, Cytokine Production | Potentially enhanced NF-κB inhibition, reduced pro-inflammatory cytokine (TNF-α, IL-6) production | TPA-induced mouse ear edema, Carrageenan-induced paw edema | Potentially significant reduction in edema and inflammation |
| Luteolin (Flavonoid) | Cyclooxygenase (COX)-1 and COX-2, Cytokine Production | Inhibition of COX-1 and COX-2, modulation of IL-6, IL-1β, and TNF-α | Human whole blood | Active in modulating inflammatory responses |
| Diclofenac (NSAID) | Cyclooxygenase (COX) | Potent COX inhibitor | Carrageenan-induced rat paw edema | Significant reduction in paw edema |
Table 2: Comparison of Anticancer Activity
| Compound | Cell Line | In Vitro Results (e.g., IC50) | In Vivo Model | In Vivo Results |
| Uvedalin | Not reported | Data not available | Not reported | Data not available |
| This compound (Hypothesized) | Lung cancer cells (e.g., A549), Breast cancer cells (e.g., MCF-7) | Potential for high cytotoxicity, induction of apoptosis | Xenograft mouse models | Potential for tumor growth inhibition |
| 2-chloropyocyanin (Chlorinated Phenazine) | Lung cancer cells | High cytotoxicity | Not reported | Data not available |
| Maytansin (Natural Product) | Lewis lung carcinoma, B16 murine melanocarcinoma | Cytotoxic | Murine tumor models | Effective against solid tumors and leukemia |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments relevant to the validation of anti-inflammatory and anticancer activities.
TPA-Induced Mouse Ear Edema (Anti-inflammatory)
This model is used to assess the topical anti-inflammatory activity of a compound.
-
Animals: Male Swiss mice (25-30g) are used.
-
Procedure: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) is applied to the inner and outer surfaces of the right ear of each mouse to induce inflammation.
-
Treatment: The test compound (e.g., this compound) is dissolved in the TPA solution and applied to the right ear. The left ear serves as a negative control. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
Evaluation: After a set period (e.g., 4-6 hours), the mice are euthanized, and a circular section of each ear is punched out and weighed. The difference in weight between the right and left ear punches is a measure of the edema.
-
Data Analysis: The percentage inhibition of edema by the test compound is calculated relative to the control group.
Cell Viability Assay (MTT Assay for Anticancer Activity)
This assay determines the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) are cultured in appropriate media and conditions.
-
Procedure: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway potentially targeted by this compound and a typical workflow for its preclinical evaluation.
Caption: Hypothesized mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.
Caption: A typical preclinical workflow for the evaluation of a novel therapeutic candidate like this compound.
Conclusion and Future Directions
The available evidence on Uvedalin, combined with the established impact of chlorination on enhancing the bioactivity of natural products, strongly suggests that this compound is a molecule of significant therapeutic interest. Its potential to potently inhibit the NF-κB pathway could translate into superior anti-inflammatory effects compared to its parent compound. Furthermore, the introduction of a chlorine atom may confer cytotoxic properties against cancer cells, opening up a new avenue for its therapeutic application.
To validate these hypotheses, a clear research path is necessary. The immediate next steps should involve the chemical synthesis of this compound, followed by a comprehensive in vitro screening against a panel of inflammatory markers and cancer cell lines. Promising in vitro results would then warrant progression to in vivo animal models to assess efficacy, pharmacokinetics, and safety. The data presented in this guide provides a strong rationale for embarking on this research, which could ultimately lead to the development of a novel and effective therapeutic agent for a range of inflammatory diseases and cancers.
References
- 1. Quantification of Enhydrin and Uvedalin in the Ethanolic Extract of Smallanthus sonchifolius Leaves Validated by the HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. daneshyari.com [daneshyari.com]
- 4. Chlorinated Flavonoids Modulate the Inflammatory Process in Human Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Chlorouvedalin and its Structural Analogs: Unraveling the Structure-Activity Relationship in Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Chlorouvedalin and its structural analogs, focusing on their cytotoxic activities. Due to the limited publicly available data on this compound's specific biological activity, this guide leverages experimental data from closely related chlorinated sesquiterpene lactones, primarily of the guaianolide type, to infer potential structure-activity relationships (SAR). The data presented is intended to guide future research and drug development efforts in this promising class of natural products.
Introduction to this compound and its Analogs
This compound is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities. Its structure, along with its close non-chlorinated analog Uvedalin, is presented below. Both compounds are isolated from Smallanthus sonchifolius. The presence of a chlorine atom in this compound suggests potentially unique bioactivities compared to its non-halogenated counterpart. The α-methylene-γ-lactone moiety present in many sesquiterpene lactones is a key structural feature often associated with their biological effects, including cytotoxicity.
Comparative Analysis of Cytotoxic Activity
Table 1: Cytotoxic Activity of Chlorinated Guaianolide Analogs
| Compound | R¹ | R² | R³ | Cell Line | IC₅₀ (µM)[1] |
| Chlorohyssopifolin A (1) | OAc | H | CH₂Cl | HL-60 | 1.2 ± 0.1 |
| U-937 | 2.1 ± 0.2 | ||||
| U-937/Bcl-2 | 2.5 ± 0.3 | ||||
| SK-MEL-1 | 3.4 ± 0.4 | ||||
| Chlorohyssopifolin B (2) | OAc | OH | CH₂Cl | HL-60 | 2.0 ± 0.2 |
| U-937 | 3.1 ± 0.3 | ||||
| U-937/Bcl-2 | 3.8 ± 0.4 | ||||
| SK-MEL-1 | 4.5 ± 0.5 | ||||
| Chlorohyssopifolin C (3) | OH | H | CH₂Cl | HL-60 | 1.8 ± 0.2 |
| U-937 | 2.8 ± 0.3 | ||||
| U-937/Bcl-2 | 3.2 ± 0.3 | ||||
| SK-MEL-1 | 4.1 ± 0.4 | ||||
| Chlorohyssopifolin D (4) | OAc | H | CHCl₂ | HL-60 | 1.5 ± 0.1 |
| U-937 | 2.4 ± 0.2 | ||||
| U-937/Bcl-2 | 2.9 ± 0.3 | ||||
| SK-MEL-1 | 3.8 ± 0.4 | ||||
| Linichlorin A (6) | OAc | H | CH₂Cl | HL-60 | 1.9 ± 0.2 |
| U-937 | 2.9 ± 0.3 | ||||
| U-937/Bcl-2 | 3.5 ± 0.4 | ||||
| SK-MEL-1 | 4.2 ± 0.4 | ||||
| 11,13-Dihydrochlorohyssopifolin C (8) | OH | H | CH₂Cl | HL-60 | > 10 |
| U-937 | > 10 | ||||
| U-937/Bcl-2 | > 10 | ||||
| SK-MEL-1 | > 10 |
Structure-Activity Relationship (SAR)
Based on the data from the chlorinated guaianolide analogs, several key structure-activity relationships can be inferred:
-
α-Methylene-γ-lactone Moiety: The presence of the α-methylene-γ-lactone group is crucial for cytotoxic activity. This is exemplified by the significantly reduced activity of 11,13-Dihydrochlorohyssopifolin C (8), which lacks the exocyclic double bond in the lactone ring. This functional group is a Michael acceptor and is believed to react with nucleophiles in biological systems, such as cysteine residues in proteins, leading to cytotoxicity.
-
Chlorination: The presence and nature of the chlorine-containing substituent on the sesquiterpene scaffold play a significant role in the cytotoxic potency. For instance, compounds with both monochlorinated (CH₂Cl) and dichlorinated (CHCl₂) side chains exhibit potent activity.
-
Substitution on the Cyclopentenone Ring: The nature of the substituents on the five-membered ring (R¹ and R²) influences the cytotoxicity. Both hydroxyl and acetoxy groups at these positions are compatible with high activity.
The following diagram illustrates the key structural features influencing the cytotoxic activity of chlorinated guaianolide sesquiterpene lactones.
Caption: Key structural determinants for the cytotoxicity of chlorinated guaianolides.
Experimental Protocols
The following is a detailed methodology for the cytotoxicity assay used to generate the data in Table 1, based on the referenced study[1].
MTT Assay for Cytotoxicity
This protocol is adapted from the study by Estévez-Sarmiento et al. (2020).
1. Cell Culture:
-
Human cancer cell lines (HL-60, U-937, U-937/Bcl-2, and SK-MEL-1) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells were maintained at 37°C in a humidified atmosphere with 5% CO₂.
2. Compound Treatment:
-
Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well.
-
The chlorinated sesquiterpene lactone analogs were dissolved in DMSO to prepare stock solutions.
-
Cells were treated with various concentrations of the compounds for 72 hours. The final DMSO concentration in the culture medium was kept below 0.5%.
3. MTT Assay:
-
After the 72-hour incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well.
-
The plates were incubated for an additional 4 hours at 37°C.
-
The medium was then removed, and the formazan (B1609692) crystals were dissolved by adding 150 µL of DMSO to each well.
-
The absorbance was measured at 570 nm using a microplate reader.
4. Data Analysis:
-
The percentage of cell viability was calculated relative to the untreated control cells.
-
The IC₅₀ value, the concentration of the compound that causes 5.0% inhibition of cell growth, was determined from the dose-response curves.
The following workflow diagram illustrates the key steps of the MTT assay.
Caption: Workflow of the MTT cytotoxicity assay.
Conclusion and Future Directions
The analysis of chlorinated guaianolide sesquiterpene lactones provides a strong indication that this compound likely possesses significant cytotoxic activity. The key structural features for this activity appear to be the α-methylene-γ-lactone moiety and the presence of a chlorinated substituent.
Future research should focus on:
-
Isolation and Cytotoxicity Profiling of this compound: Determining the specific IC₅₀ values of this compound against a panel of cancer cell lines is a critical next step.
-
Synthesis of this compound Analogs: The targeted synthesis of analogs with modifications at the chlorinated side chain, the cyclopentenone ring, and the lactone ring will provide a more detailed understanding of the SAR.
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by this compound and its active analogs will be crucial for their development as potential therapeutic agents.
This guide provides a foundational framework for researchers interested in this compound and related compounds. The presented data and protocols offer a starting point for further investigation into the promising anticancer potential of this class of natural products.
References
Unveiling the Therapeutic Promise of Chlorouvedalin: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Chlorouvedalin, a sesquiterpenoid lactone of the eudesmanolide class, presents a compelling case for therapeutic exploration. While direct experimental data on this compound remains limited in publicly accessible literature, a comparative analysis with well-researched compounds from the same chemical family can illuminate its potential. This guide provides an objective comparison of the anticipated therapeutic capabilities of this compound with established sesquiterpenoid lactones, Parthenolide (B1678480) and Helenalin, supported by experimental data from existing studies. The focus is on their anticancer and anti-inflammatory properties, areas where sesquiterpenoid lactones have shown significant promise.
Comparative Analysis of Therapeutic Potential
The therapeutic efficacy of sesquiterpenoid lactones is largely attributed to the presence of an α,β-unsaturated γ-lactone ring, a reactive Michael acceptor that can interact with nucleophilic sites on biological macromolecules, thereby modulating various cellular processes.
Anticancer Potential
Sesquiterpenoid lactones have demonstrated potent cytotoxic effects against a variety of cancer cell lines. This activity is often mediated through the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Table 1: Comparative Cytotoxicity of Sesquiterpenoid Lactones against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Parthenolide | A549 | Lung Carcinoma | 4.3 | [1] |
| TE671 | Medulloblastoma | 6.5 | [1] | |
| HT-29 | Colon Adenocarcinoma | 7.0 | [1] | |
| SiHa | Cervical Cancer | 8.42 ± 0.76 | [2] | |
| MCF-7 | Breast Cancer | 9.54 ± 0.82 | [2] | |
| GLC-82 | Non-small Cell Lung Cancer | 6.07 ± 0.45 | ||
| H1650 | Non-small Cell Lung Cancer | 9.88 ± 0.09 | ||
| Helenalin | GLC4 | Small Cell Lung Carcinoma | 0.44 (2h exposure) | |
| COLO 320 | Colorectal Cancer | 1.0 (2h exposure) | ||
| T47D | Breast Cancer | 4.69 (24h) | ||
| T47D | Breast Cancer | 3.67 (48h) | ||
| T47D | Breast Cancer | 2.23 (72h) | ||
| This compound | - | - | Data not available | - |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Anti-inflammatory Potential
A hallmark of many sesquiterpenoid lactones is their potent anti-inflammatory activity. This is primarily achieved through the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). By inhibiting NF-κB, these compounds can downregulate the expression of a wide array of inflammatory mediators, including cytokines, chemokines, and adhesion molecules.
Table 2: Comparative Anti-inflammatory Activity of Sesquiterpenoid Lactones
| Compound | Mechanism | Target | Effect | Reference |
| Parthenolide | Inhibition of NF-κB activation | IκB kinase (IKK) | Prevents IκBα degradation, leading to cytoplasmic retention of NF-κB. | |
| Suppression of IL-4 gene expression | NF-κB binding to IL-4 promoter | Dose-dependent suppression of IL-4 mRNA and protein levels. | ||
| Helenalin | Direct inhibition of NF-κB | p65 (RelA) subunit of NF-κB | Directly alkylates Cys38 in the p65 subunit, inhibiting DNA binding. | |
| This compound | - | - | Data not available | - |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
NF-κB Inhibition Assay (Reporter Gene Assay)
This assay quantifies the activity of the NF-κB signaling pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of NF-κB response elements.
Protocol:
-
Cell Seeding: Seed a stable cell line containing an NF-κB-luciferase reporter construct into a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for a defined period (e.g., 6 hours).
-
Cell Lysis: Wash the cells with PBS and then lyse the cells using a specific lysis buffer.
-
Luminescence Measurement: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: The decrease in luciferase activity in the presence of the test compound compared to the stimulated control indicates the level of NF-κB inhibition. The IC50 value can be calculated from a dose-response curve.
Visualizing the Molecular Pathways
To better understand the mechanisms of action discussed, the following diagrams illustrate the key signaling pathways.
References
A Comparative Guide to Confirming Target Engagement of STAT3 Inhibitors: Featuring Chlorouvedalin and Alternative Sesquiterpene Lactones
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel cancer therapeutics, the Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical target. Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, driving tumor cell proliferation, survival, and angiogenesis. Natural products, particularly sesquiterpene lactones, have shown promise as STAT3 inhibitors. This guide provides a comparative overview of experimental approaches to confirm the target engagement of these compounds in cells, with a focus on Chlorouvedalin and its structural analogs.
Disclaimer: Direct experimental data confirming the specific molecular target of this compound is not currently available in the public domain. Based on the known biological activities of the broader class of sesquiterpene lactones, this guide extrapolates that this compound likely targets the STAT3 signaling pathway. The methodologies and comparisons presented are based on this scientific inference and data from structurally related compounds.
Comparison of STAT3-Inhibiting Sesquiterpene Lactones
Several sesquiterpene lactones have been identified as inhibitors of the STAT3 pathway. Below is a comparison of their reported anti-proliferative and STAT3 inhibitory activities.
| Compound | Chemical Class | Reported IC50 (Anti-proliferative) | Reported EC50 (STAT3 Inhibition) | Target(s) in STAT3 Pathway |
| This compound | Sesquiterpene Lactone | Data not available | Data not available | Presumed to be STAT3 |
| Alantolactone | Sesquiterpene Lactone | ~33 µM (HepG2 cells)[1] | Data not available | STAT3[1] |
| Costunolide | Sesquiterpene Lactone | ~0.8 µM (A431 cells)[2] | 10 µM (THP-1 cells, for STAT3 phosphorylation)[3][4] | STAT3, JAK1, JAK2, Tyk2[3][4] |
| Dehydrocostus lactone | Sesquiterpene Lactone | 17.16-26.42 µM (Glioblastoma cells)[5] | 10 µM (THP-1 cells, for STAT3 phosphorylation)[3][4] | STAT3, JAK1, JAK2, Tyk2[3][4] |
| Parthenolide | Sesquiterpene Lactone | 6.07-15.38 µM (NSCLC cells)[6] | 4.804 µM (for IL-6 induced STAT3 phosphorylation)[7] | JAKs[7][8] |
Experimental Protocols for Confirming STAT3 Target Engagement
Confirming that a compound directly interacts with its intended target within a cell is a critical step in drug development. The following are key experimental protocols used to validate the engagement of STAT3 by inhibitors like sesquiterpene lactones.
Western Blotting for Phosphorylated STAT3 (p-STAT3)
This is a fundamental assay to determine if a compound inhibits the activation of STAT3. Activated STAT3 is phosphorylated at Tyrosine 705 (Tyr705).
Protocol:
-
Cell Culture and Treatment: Plate cancer cells known to have constitutively active STAT3 (e.g., MDA-MB-231, HepG2) and allow them to adhere overnight. Treat the cells with varying concentrations of the test compound (e.g., this compound, Alantolactone) for a specified time (e.g., 4, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705) overnight at 4°C. Wash the membrane and then incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total STAT3 to confirm that the observed decrease in p-STAT3 is not due to a decrease in the total amount of STAT3 protein. Beta-actin or GAPDH can be used as a loading control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Treatment: Treat intact cells with the test compound or vehicle for a specific duration.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing folded, stable proteins) from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein (STAT3) remaining at each temperature using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the amount of soluble STAT3 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.
Visualizing the STAT3 Signaling Pathway and Experimental Workflows
To better understand the mechanism of action and the methods to confirm target engagement, the following diagrams are provided.
Caption: Presumed STAT3 signaling pathway and potential inhibition by this compound.
References
- 1. Alantolactone Induces Apoptosis in HepG2 Cells through GSH Depletion, Inhibition of STAT3 Activation, and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Two Naturally Occurring Terpenes, Dehydrocostuslactone and Costunolide, Decrease Intracellular GSH Content and Inhibit STAT3 Activation | PLOS One [journals.plos.org]
- 4. Two naturally occurring terpenes, dehydrocostuslactone and costunolide, decrease intracellular GSH content and inhibit STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dehydrocostus lactone, a natural sesquiterpene lactone, suppresses the biological characteristics of glioma, through inhibition of the NF-κB/COX-2 signaling pathway by targeting IKKβ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Published Results: Chlorouvedalin and Related Sesquiterpene Lactones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published anticancer activity of Chlorouvedalin and its related sesquiterpene lactones, primarily isolated from the leaves of Smallanthus sonchifolius (yacon). The information is compiled from publicly available scientific literature to aid in the independent verification of their therapeutic potential.
In Vitro Cytotoxicity of Sesquiterpene Lactones from Smallanthus sonchifolius
| Compound | Cell Line | IC50 (µM) | Reference |
| Uvedalin | CCRF-CEM (Leukemia) | 2.1 ± 0.2 | [1] |
| MIA-PaCa-2 (Pancreatic Cancer) | 3.5 ± 0.3 | [1] | |
| Enhydrin | CCRF-CEM (Leukemia) | 1.8 ± 0.1 | [1] |
| MIA-PaCa-2 (Pancreatic Cancer) | 2.9 ± 0.2 | [1] | |
| Polymatin B | CCRF-CEM (Leukemia) | 0.9 ± 0.1 | [1] |
| CEM-ADR5000 (Drug-resistant Leukemia) | 1.5 ± 0.1 | ||
| MIA-PaCa-2 (Pancreatic Cancer) | 1.2 ± 0.1 |
Note: The absence of specific IC50 values for this compound in publicly accessible literature represents a significant data gap. Further research is required to elucidate its individual cytotoxic potential.
In Vivo Antitumor Activity of Smallanthus sonchifolius Sesquiterpene Lactone Extract
A study investigating the in vivo anticancer effects of a sesquiterpene lactone extract from yacon leaves, containing this compound among other lactones, was conducted using a murine H22 hepatoma model.
| Treatment Group | Dosage | Tumor Inhibition Rate (%) | Key Findings | Reference |
| Yacon Leaf Extract | 200 mg/kg | 35.99 | Upregulation of IL-2, Downregulation of TNF-α | |
| Positive Control (CTX) | 20 mg/kg | 55.12 | - |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
A common method to assess the cytotoxic effects of compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
General Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, Uvedalin) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (typically 0.5 mg/mL) is added to each well, and the plate is incubated for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
In Vivo Antitumor Study (H22 Murine Hepatoma Model)
This model is used to evaluate the in vivo efficacy of potential anticancer agents.
General Protocol:
-
Animal Model: Male Kunming mice are typically used.
-
Tumor Cell Inoculation: H22 hepatoma cells are injected subcutaneously into the right flank of the mice.
-
Treatment: Once the tumors reach a certain volume (e.g., 50-100 mm³), the mice are randomly assigned to different treatment groups: a vehicle control group, a positive control group (e.g., cyclophosphamide), and experimental groups receiving different doses of the test substance (e.g., yacon leaf extract). Treatment is administered for a specified duration (e.g., 10 consecutive days).
-
Monitoring: Tumor volume and body weight of the mice are measured regularly throughout the experiment.
-
Endpoint: At the end of the treatment period, the mice are euthanized, and the tumors are excised and weighed.
-
Data Analysis: The tumor inhibition rate is calculated using the formula: (1 - (Average tumor weight of treated group / Average tumor weight of control group)) x 100%. Immune parameters, such as cytokine levels (e.g., IL-2, TNF-α), can also be assessed from blood or spleen samples.
Visualizations
Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.
Caption: Workflow for In Vivo Anticancer Efficacy Study.
References
Safety Operating Guide
Navigating the Disposal of Chlorouvedalin: A Guide for Laboratory Professionals
Core Principles of Cytotoxic Waste Management
By its nature, Chlorouvedalin is considered a hazardous compound and should be managed with extreme caution.[1] The primary goal is to prevent exposure to personnel and contamination of the environment. All materials that come into contact with this compound must be treated as cytotoxic waste and handled accordingly.[2] This includes unused compounds, contaminated labware, personal protective equipment (PPE), and any materials used for spill cleanup.
Quantitative Data Summary for Disposal Planning
The following table summarizes key parameters for the disposal of cytotoxic waste, applicable to this compound.
| Parameter | Guideline | Source |
| Waste Classification | Cytotoxic, Hazardous Chemical Waste | [1] |
| Primary Disposal Method | Incineration at a licensed hazardous waste facility | [2] |
| Container Type | Designated, sealed, and clearly labeled waste container for cytotoxic/hazardous waste. Must be puncture-proof and leak-proof. | [2] |
| Labeling Requirements | "Cytotoxic Waste," "Hazardous Waste," list of contents (including this compound), and appropriate hazard symbols. | |
| Storage | Store in a designated, secure Satellite Accumulation Area (SAA) away from incompatible materials. Containers should be kept closed. | |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (double-gloving recommended), safety goggles or face shield, and a disposable, fluid-resistant gown. |
Experimental Protocol: Laboratory-Scale Disposal of this compound Waste
This protocol outlines the steps for the safe collection and preparation of this compound waste for disposal by a certified hazardous waste management service.
Objective: To safely collect, segregate, and store this compound waste for proper disposal.
Materials:
-
Designated and labeled "Cytotoxic Waste" or "Hazardous Waste" container (compatible with chemical solvents if applicable).
-
Personal Protective Equipment (PPE):
-
Two pairs of chemotherapy-rated nitrile gloves.
-
Chemical safety goggles and/or a full-face shield.
-
Disposable, fluid-resistant gown with long sleeves.
-
-
Fume hood or other containment ventilated enclosure.
-
Waste manifest or log sheet.
Procedure:
-
Preparation:
-
Ensure the designated cytotoxic waste container is clean, dry, and has a secure lid.
-
Place the waste container in a secondary containment bin within a fume hood or designated containment area.
-
Don the appropriate PPE before handling any this compound waste.
-
-
Waste Segregation and Collection:
-
Unused Compound: The pure compound must be disposed of as hazardous pharmaceutical waste. Place it in a clearly labeled, sealed container.
-
Contaminated Labware (Glass): Segregate as hazardous waste. Do not rinse. Place directly into a designated hazardous waste container.
-
Contaminated Labware (Plastic): Dispose of as hazardous waste in a designated sharps or waste container.
-
Contaminated PPE: All PPE, including gloves, gowns, and masks, must be disposed of as hazardous waste in a designated, labeled container.
-
Aqueous and Solvent Waste: Collect liquid waste containing this compound in a dedicated, properly labeled, and sealed waste container. The container must be compatible with the solvents used. Do not mix with non-hazardous waste.
-
-
Container Management:
-
All operations involving the transfer of this compound waste must be conducted within a certified fume hood or containment device to minimize exposure.
-
Carefully transfer the waste into the designated container, avoiding splashes.
-
Do not fill the container beyond 75-90% of its capacity to allow for expansion.
-
-
Container Sealing and Storage:
-
Securely cap the waste container immediately after adding waste.
-
Wipe the exterior of the container with an appropriate deactivating agent if available, or a damp cloth to remove any external contamination. Dispose of the wipe as cytotoxic waste.
-
Store the sealed container in a designated Satellite Accumulation Area (SAA) that is clearly marked and secure.
-
-
Disposal Request:
-
Once the container is full or is no longer being used, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Complete all necessary waste disposal paperwork, accurately identifying the contents of the container.
-
-
Record Keeping:
-
Maintain a log of the types and approximate quantities of waste added to the container. This information is crucial for the waste manifest.
-
Disposal Workflow and Decision-Making
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Workflow for the disposal of this compound waste.
Spill Management
In the event of a spill, immediately evacuate the area and follow your institution's established spill cleanup procedures for cytotoxic agents. Use a designated cytotoxic spill kit, and ensure all cleanup materials are disposed of as cytotoxic waste. Report the spill to your institution's EHS office.
By adhering to these stringent disposal procedures, laboratories can ensure the safety of their personnel and minimize their environmental impact. Always consult your institution's specific guidelines and EHS office for clarification and guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
